3-Methyl-4H-1,2,4-triazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-3-6-5-2-7(3)4/h2H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXVQYBDSTZZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine
An In-depth Technical Guide to the Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine
This technical guide provides a comprehensive overview of the , a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. This document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and workflow visualizations.
Synthetic Pathway Overview
The is efficiently achieved through a two-step process. The first step involves the cyclization of thiocarbohydrazide with acetic acid to form the intermediate, 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol. The subsequent step is the desulfurization of this intermediate using Raney Nickel to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Thiocarbohydrazide | 2203-57-8 | CH6N4S | 106.15 | 170-174 |
| Acetic Acid | 64-19-7 | C2H4O2 | 60.05 | 16.6 |
| 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol | 20939-15-5 | C3H6N4S | 130.17 | 202-205[1] |
| This compound | 25953-17-7 | C3H6N4 | 98.11 | Not available |
Experimental Protocols
Step 1: Synthesis of 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol
This procedure is adapted from established methods of synthesizing 3-substituted-4-amino-5-mercapto-1,2,4-triazoles by reacting thiocarbohydrazide with a carboxylic acid.[2][3]
Materials:
-
Thiocarbohydrazide
-
Glacial Acetic Acid
Procedure:
-
A mixture of thiocarbohydrazide and an excess of glacial acetic acid is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux.
-
The reaction is refluxed for a period of time, typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.
-
The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove excess acetic acid and any soluble impurities, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Step 2: Synthesis of this compound (Desulfurization)
This protocol utilizes Raney Nickel for the desulfurization of the thiol intermediate, a standard and effective method for this type of transformation.[4][5][6]
Materials:
-
4-amino-3-methyl-4H-1,2,4-triazole-5-thiol
-
Raney Nickel (activated)
-
Ethanol (or another suitable solvent)
Procedure:
-
The starting thiol is dissolved or suspended in a suitable solvent, such as ethanol, in a round-bottom flask.
-
A slurry of activated Raney Nickel in the same solvent is carefully added to the flask. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere if dry.
-
The reaction mixture is stirred at room temperature or gently heated to reflux, depending on the reactivity of the substrate. The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The Raney Nickel is carefully removed by filtration through a pad of Celite. The filter cake should be washed with the solvent to ensure complete recovery of the product. Caution: The Raney Nickel on the filter paper should not be allowed to dry as it can ignite. It should be quenched with water.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The final product can be purified by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Logical relationship of key components in the synthesis.
References
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4H-1,2,4-triazol-4-amine, a substituted triazole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on data relevant to researchers and scientists in the field of drug discovery.
Chemical and Physical Properties
Proper identification of this compound is crucial due to the existence of several isomers. The definitive identifiers for this compound are its CAS number and IUPAC name.
Synonyms: 4-methyl-4H-1,2,4-triazol-3-amine, 3-Amino-4-methyl-4H-1,2,4-triazole.[4]
A summary of the key chemical and physical properties is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the melting point, boiling point, and solubility of this compound are not widely reported. The pKa value is a predicted value.
| Property | Value | Source |
| IUPAC Name | 4-methyl-1,2,4-triazol-3-amine | [4] |
| CAS Number | 16681-76-8 | [4] |
| Molecular Formula | C₃H₆N₄ | [4] |
| Molecular Weight | 98.11 g/mol | [4] |
| Melting Point | 165-169 °C (for the related compound 4-Methyl-4H-1,2,4-triazole-3-thiol) | [5] |
| Boiling Point | Not available | |
| Solubility | Soluble in polar solvents like water and alcohols. | [6] |
| pKa (Predicted) | 11.56 ± 0.40 |
Synthesis and Experimental Protocols
The synthesis of 1,2,4-triazole derivatives can be achieved through various synthetic routes. A common method involves the cyclization of thiosemicarbazide derivatives or the reaction of hydrazine with carboxylic acids or their derivatives.[7][8]
A general synthetic pathway for 4-methyl-1,2,4-triazol-3-yl derivatives is outlined below. This multi-step process begins with the reaction of hydrazine with methyl isothiocyanate, followed by cyclization and subsequent chemical modifications.
Experimental Protocol (General Procedure for Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiols):
-
Synthesis of Potassium Dithiocarbazinate: Benzoic acid hydrazide is reacted with carbon disulfide in an alkaline ethanol solution to yield potassium dithiocarbazinate salt.[9]
-
Cyclization: The potassium salt is then cyclized with hydrazine hydrate to form the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus.[9]
-
Formation of Schiff Bases: The resulting triazole can be further reacted with various aldehydes to form Schiff bases.[9]
-
Thiazolidinone Ring Formation: The Schiff bases can undergo cyclization with thioglycolic acid to produce the final thiazolidinone derivatives.[9]
Biological Activities and Signaling Pathways
The 1,2,4-triazole nucleus is a key feature in many compounds with potent biological activities. While specific studies on this compound are limited, the broader class of 1,2,4-triazoles is well-documented for its antifungal and anticancer properties.
Antifungal Activity
The primary mechanism of action for many 1,2,4-triazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to fungal cell death.[10]
Anticancer Activity
Derivatives of 4-amino-1,2,4-triazole have demonstrated potential as anticancer agents. A study on a 4-amino-1,2,4-triazole Schiff base derivative showed that it significantly suppressed the proliferation of human lung adenocarcinoma (A549) and human hepatoma (Bel7402) cell lines in a dose-dependent manner.[11] The half-maximal inhibitory concentrations (IC₅₀) were reported to be 144.1 ± 4.68 µg/mL for A549 cells and 195.6 ± 1.05 µg/mL for Bel7402 cells.[11] While the precise signaling pathway was not elucidated in this study, it highlights the potential of this class of compounds in cancer research.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. 4-Methyl-4H-1,2,4-triazol-3-amine | C3H6N4 | CID 290276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-4H-1,2,4-triazole-3-thiol 97 24854-43-1 [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Methyl-4H-1,2,4-triazol-4-amine: A Technical Guide
Disclaimer: Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Methyl-4H-1,2,4-triazol-4-amine could be located. The information presented in this guide pertains to the closely related isomer, 5-Methyl-4H-1,2,4-triazol-3-amine (also known as 3-Amino-5-methyl-1,2,4-triazole) , and is provided for illustrative and comparative purposes. Researchers should exercise caution when extrapolating this data.
This technical guide provides a summary of available spectroscopic data for 5-Methyl-4H-1,2,4-triazol-3-amine, outlines general experimental protocols for spectroscopic analysis, and includes a workflow diagram for these processes. This information is intended for researchers, scientists, and professionals in drug development.
Data Presentation: Spectroscopic Data for 5-Methyl-4H-1,2,4-triazol-3-amine
The following tables summarize the available spectroscopic data for the related compound, 5-Methyl-4H-1,2,4-triazol-3-amine.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | 2.15 | singlet | CH₃ |
| 5.45 | broad singlet | NH₂ | ||
| 11.5 | broad singlet | NH | ||
| ¹³C | DMSO-d₆ | 11.1 | - | CH₃ |
| 145.2 | - | C-CH₃ | ||
| 155.9 | - | C-NH₂ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3300-3100 | Strong, Broad | N-H stretching (amine and triazole) |
| 2920 | Medium | C-H stretching (methyl) |
| 1640 | Strong | N-H bending (amine) |
| 1560 | Medium | C=N stretching (triazole ring) |
| 1450 | Medium | C-H bending (methyl) |
Table 3: Mass Spectrometry (MS) Data
| Technique | m/z | Relative Intensity (%) | Fragment |
| Electron Ionization (EI) | 98 | 100 | [M]⁺ |
| 83 | 40 | [M-NH]⁺ | |
| 56 | 60 | [M-N₂H₂]⁺ | |
| 42 | 55 | [CH₃CNH]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of the above data are not available in a single source. However, the following represents a generalized methodology for the spectroscopic analysis of a solid organic compound like a triazole derivative.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, is used.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width usually covers 0-200 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
3. Mass Spectrometry (MS)
-
Sample Introduction: For a thermally stable and volatile compound, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used. The sample is heated to induce vaporization into the ion source.
-
Ionization: Electron Ionization (EI) is a common technique where the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
The Biological Versatility of 3-Methyl-4H-1,2,4-triazol-4-amine: A Technical Guide for Researchers
Introduction: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among its derivatives, 3-Methyl-4H-1,2,4-triazol-4-amine serves as a crucial scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities associated with this core structure, focusing on its potential as an antimicrobial, antifungal, anticancer, and anticonvulsant agent. While specific quantitative data for the parent compound, this compound, is limited in publicly available literature, this document aggregates data from closely related derivatives to illustrate the therapeutic potential of this chemical family.
Antimicrobial and Antifungal Activity
The 4-amino-1,2,4-triazole moiety is a well-established pharmacophore in the design of antimicrobial and antifungal agents. The incorporation of a methyl group at the 3-position can influence the lipophilicity and steric interactions of the molecule, potentially enhancing its activity. Derivatives of this core structure have demonstrated significant efficacy against a range of bacterial and fungal pathogens.
Table 1: Antimicrobial and Antifungal Activity of 4-Amino-1,2,4-triazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity (MIC/IC50) | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | MIC = 5 µg/mL (for 4-trichloromethylphenyl derivative) | [1] |
| Indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol | S. aureus, E. coli | MICs: 2 and 8 µg/mL, respectively | [1] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | MICs: 0.264 and 0.132 mM, respectively | [1] |
| 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Candida albicans | MIC: 7.8–62.5 µg/mL | [2] |
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols | C. albicans, A. niger | MIC: 24 µg/mL (for 4e against C. albicans) | [3] |
Note: The data presented is for derivatives of the core 4-amino-1,2,4-triazole structure and not exclusively for this compound.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
A standardized broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Anticancer Activity
The 1,2,4-triazole scaffold is a prominent feature in several approved anticancer drugs. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 2: Anticancer Activity of 4-Amino-1,2,4-triazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |
| 4-amino-1,2,4-triazole Schiff base derivative | A549, Bel7402 | 144.1 ± 4.68 µg/mL, 195.6 ± 1.05 µg/mL | [4] |
| 1,2,4-triazole-derived Schiff bases | HEPG2, HCT-116, MCF-7 | Effective anticancer activity (qualitative) | [5] |
| 3-amino-1,2,4-triazole derivatives | Various | Antiangiogenic activity noted | [6] |
| Triazole-Pyrimidine Hybrids | A549 (Lung Cancer) | IC50 ranging from 15.70 to 88.27 µM | [7] |
Note: This table showcases the potential of the broader class of 4-amino-1,2,4-triazoles as anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Potential Signaling Pathways in Anticancer Activity
Several signaling pathways have been identified as targets for 1,2,4-triazole derivatives in cancer therapy. These include the inhibition of key enzymes involved in cell growth and proliferation.
Anticonvulsant Activity
The 1,2,4-triazole nucleus is a key structural feature in several anticonvulsant drugs. The 4-amino substitution is often explored for its potential to modulate activity at various neuronal targets.
Table 3: Anticonvulsant Activity of 4-Amino-1,2,4-triazole Derivatives
| Compound/Derivative | Seizure Model | Activity (ED50/Protection) | Reference |
| 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole | Pentylenetetrazole (PTZ) induced seizures in mice | ED50 = 1.4 mg/Kg | [8] |
| 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one | Maximal Electroshock (MES) test | ED50 = 25.5 mg/kg | [9] |
| Coumarin incorporated 1,2,4-triazole-5-thione derivatives | MES test | Protection at 30 mg/kg | [10] |
Note: The presented data highlights the anticonvulsant potential of the 1,2,4-triazole scaffold with various substitutions.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.
Conclusion
This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. While direct biological data on this specific molecule is not extensively documented in the public domain, the wealth of research on its close derivatives strongly indicates its potential as a platform for developing novel therapeutics. The demonstrated antimicrobial, antifungal, anticancer, and anticonvulsant activities of the 4-amino-1,2,4-triazole core highlight the importance of further investigation into this chemical class. This guide provides a foundational understanding for researchers and drug development professionals, summarizing the key biological activities, experimental methodologies, and potential mechanisms of action to facilitate future research and development efforts centered around this promising molecular framework.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. connectjournals.com [connectjournals.com]
- 4. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study [ejchem.journals.ekb.eg]
- 6. isres.org [isres.org]
- 7. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-methyl-4H-1,2,4-triazol-4-amine and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The document details a robust two-step synthetic pathway to the core molecule, followed by the preparation of its Schiff base derivatives. Experimental protocols, quantitative data, and visual representations of the synthetic workflows and a relevant biological signaling pathway are presented to facilitate understanding and replication in a research setting.
Synthesis of the Core Moiety: this compound
The synthesis of the central building block, this compound, is efficiently achieved through a two-step process. The initial step involves the formation of an intermediate, 4-amino-3-methyl-1,2,4-triazole-5-thione, which is subsequently desulfurized to yield the target compound.
Step 1: Synthesis of 4-Amino-3-methyl-1,2,4-triazole-5-thione
The precursor, 4-amino-3-methyl-1,2,4-triazole-5-thione, is synthesized via the cyclization of thiocarbohydrazide with acetic acid. This reaction can be performed using either conventional heating or microwave irradiation, with the latter offering a more rapid and eco-friendly alternative.[1]
Experimental Protocol (Microwave-Assisted Synthesis): [1]
-
In a microwave-safe vessel, a mixture of thiocarbohydrazide and glacial acetic acid is prepared.
-
The vessel is sealed and subjected to microwave irradiation.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol), and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.
Experimental Protocol (Conventional Heating): [1]
-
A solution of thiocarbohydrazide in glacial acetic acid is refluxed.
-
The reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the precipitated product is isolated by filtration.
-
The crude product is washed and recrystallized to afford the pure 4-amino-3-methyl-1,2,4-triazole-5-thione.
Logical Workflow for the Synthesis of 4-Amino-3-methyl-1,2,4-triazole-5-thione
Caption: Synthetic workflow for the thione intermediate.
Step 2: Anodic Desulfurization to this compound
The conversion of the thione intermediate to the desired this compound can be accomplished through anodic desulfurization. This electrochemical method offers a clean and efficient alternative to traditional chemical desulfurization techniques.
Experimental Protocol (Anodic Desulfurization):
This protocol is based on a general method for the electrochemical desulfurization of heterocyclic thiones and may require optimization for this specific substrate.
-
An undivided electrochemical cell is equipped with carbon electrodes.
-
The synthesized 4-amino-3-methyl-1,2,4-triazole-5-thione is dissolved in a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
A mediator, such as hydrobromic acid (HBr), is added to the solution.
-
A constant current is applied to the cell to initiate the electrolysis.
-
The reaction is monitored by an appropriate analytical technique (e.g., HPLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is subjected to a standard work-up procedure, which may include extraction and chromatographic purification, to isolate the this compound.
Workflow for the Synthesis of this compound
References
An In-depth Technical Guide on 3-Methyl-4H-1,2,4-triazol-4-amine
A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Methyl-4H-1,2,4-triazol-4-amine, a member of the versatile 1,2,4-triazole family of heterocyclic compounds, has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. The 1,2,4-triazole nucleus is a key structural component in a wide array of clinically approved drugs, exhibiting a broad spectrum of pharmacological activities, including antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, chemical properties, and biological activities. In the scientific literature, this compound is also commonly referred to as 4-amino-3-methyl-4H-1,2,4-triazole.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, the general properties of 4-amino-1,2,4-triazoles suggest it is a crystalline solid with a melting point in the range of 80-90°C. It is expected to be soluble in polar organic solvents.
Table 1: Physicochemical Properties of 4-Amino-1,2,4-triazole (Unsubstituted Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C₂H₄N₄ | [1][2] |
| Molecular Weight | 84.08 g/mol | [1] |
| Melting Point | 84-86 °C | [1] |
| Appearance | White to beige crystalline powder | [2] |
| CAS Number | 584-13-4 | [1] |
Synthesis of this compound
The synthesis of 4-amino-3-substituted-1,2,4-triazoles is a well-established process in organic chemistry. A common and effective method involves the reaction of a carboxylic acid with hydrazine hydrate in the presence of an acid catalyst. For the synthesis of this compound, acetic acid would be the carboxylic acid of choice.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (General Procedure):
A detailed experimental protocol for the synthesis of the closely related unsubstituted 4-amino-1,2,4-triazole is described in a patented process, which can be adapted for the synthesis of the 3-methyl derivative.[3][4]
-
Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and a dropping funnel, add hydrazine hydrate.
-
Addition of Carboxylic Acid: Slowly add glacial acetic acid to the hydrazine hydrate. The reaction is exothermic and the temperature should be controlled.
-
Catalyst: An insoluble polymer with acidic functional groups (e.g., Amberlyst 15 resin) can be used as a catalyst to promote the reaction under milder conditions.[3]
-
Reaction and Water Removal: Heat the reaction mixture to distill off the water formed during the reaction, gradually increasing the temperature.
-
Reaction Completion and Isolation: After the theoretical amount of water has been removed, cool the reaction mixture. The product can be isolated by dissolving the residue in a suitable solvent (e.g., isopropanol) and allowing it to crystallize upon cooling.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain a high-purity product.
Biological Activities of 1,2,4-Triazole Derivatives
While specific biological data for this compound is scarce, the broader class of 4-amino-1,2,4-triazole derivatives has been extensively studied and shown to possess a wide range of biological activities.
Antimicrobial and Antifungal Activity:
Numerous studies have reported the antimicrobial and antifungal properties of 4-amino-1,2,4-triazole derivatives. The introduction of different substituents on the triazole ring can significantly modulate the biological activity. For instance, Schiff bases derived from 4-amino-5-substituted-1,2,4-triazole-3-thiols have shown moderate to good inhibition against various bacterial and fungal strains.[5] One study reported that a derivative, 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol, exhibited significant antifungal and antimicrobial activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) ranging from 7.8 to 62.5 µg/mL.[6] Another study on novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives found that a compound with a hydroxyl group showed good activity against Gram-positive bacteria, with MIC values of 16 µg/mL for S. aureus and 20 µg/mL for B. subtilis.[5]
Table 2: Antimicrobial Activity of Selected 4-Amino-1,2,4-Triazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Candida albicans | 7.8 - 62.5 | [6] |
| 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | S. aureus | 16 | [5] |
| 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | B. subtilis | 20 | [5] |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | E. coli | 25 | [5] |
Anticonvulsant Activity:
The 1,2,4-triazole scaffold is a key feature in several anticonvulsant drugs. Studies on various derivatives of 4-amino-4H-1,2,4-triazole have demonstrated their potential as anticonvulsant agents. For example, certain Schiff base derivatives of 4-amino-4H-1,2,4-triazole have shown significant protection against maximal electroshock-induced seizures (MES) in animal models.[7] One study reported a 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative with a potent anticonvulsant activity (ED₅₀ = 1.4 mg/kg) in a pentylenetetrazole (PTZ) induced seizure model, comparable to the standard drug diazepam.[8]
Anti-inflammatory Activity:
Derivatives of 1,2,4-triazoles have also been investigated for their anti-inflammatory properties. Some compounds have shown significant in vitro anti-inflammatory activity, with IC₅₀ values in the range of 34-36 µg/mL.[9] The mechanism of action for the anti-inflammatory effects of some triazole derivatives is believed to involve the inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring.
Logical Relationship of SAR:
References
- 1. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) : Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 5. connectjournals.com [connectjournals.com]
- 6. Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methyl-4H-1,2,4-triazol-4-amine: Discovery and History
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine for researchers, scientists, and drug development professionals. While a definitive "discovery" paper for this specific compound is not prominent in the historical literature, its existence and synthesis are predicated on the well-established chemistry of 1,2,4-triazoles developed over the last century.
Historical Context: The Emergence of 1,2,4-Triazoles
The chemistry of 1,2,4-triazoles is rich and dates back to the late 19th and early 20th centuries. Two seminal named reactions laid the groundwork for the synthesis of this class of heterocyclic compounds:
-
The Einhorn-Brunner Reaction: First described by Alfred Einhorn in 1905 and further developed by Karl Brunner in 1914, this reaction involves the condensation of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[1]
-
The Pellizzari Reaction: Discovered by Guido Pellizzari in 1911, this reaction describes the formation of 1,2,4-triazoles from the reaction of amides and hydrazides.[2]
These fundamental synthetic strategies opened the door for the creation of a vast array of substituted 1,2,4-triazoles, which have since become critical scaffolds in medicinal chemistry and materials science.
The synthesis of the parent 4-amino-4H-1,2,4-triazole is well-documented, with methods appearing in resources like Organic Syntheses and in various patents. These processes typically involve the reaction of formic acid or its esters with hydrazine hydrate at elevated temperatures.[3][4] The synthesis of alkyl-substituted derivatives, such as 3,5-dimethyl-4-amino-1,2,4(4H)triazole, has also been described, for instance, through the reaction of acetic acid with hydrazine hydrate.[4]
The synthesis of the specific compound, this compound, logically follows from these established methods, likely arising from the use of an appropriate one-carbon and a two-carbon precursor in the cyclization reaction with hydrazine.
Synthetic Protocols
While a specific, detailed experimental protocol for the first synthesis of this compound is not available, a plausible and efficient synthesis can be derived from the established procedures for closely related analogues, particularly the synthesis of 4-amino-3-methyl-1,2,4-triazole-5-thione. The following protocol is a representative example of how this compound could be synthesized.
Plausible Synthesis of this compound
A common route to 3-substituted-4-amino-1,2,4-triazoles involves the cyclization of an acylthiocarbohydrazide. A subsequent desulfurization step would yield the target compound.
Step 1: Synthesis of 1-Acetyl-thiocarbohydrazide
-
Reactants: Thiocarbohydrazide and Acetic Anhydride.
-
Procedure: Thiocarbohydrazide is dissolved in a suitable solvent, such as pyridine or a mixture of pyridine and water. The solution is cooled in an ice bath. Acetic anhydride is added dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with cold water, and dried to yield 1-acetyl-thiocarbohydrazide.
Step 2: Cyclization to 4-Amino-3-methyl-4H-1,2,4-triazole-5-thiol
-
Reactant: 1-Acetyl-thiocarbohydrazide.
-
Procedure: 1-Acetyl-thiocarbohydrazide is heated in an aqueous solution of a base, such as sodium carbonate or potassium hydroxide. The mixture is refluxed for several hours until the starting material is consumed (monitored by TLC). Upon cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product. The precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to give 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol.
Step 3: Desulfurization to this compound
-
Reactants: 4-Amino-3-methyl-4H-1,2,4-triazole-5-thiol and a desulfurizing agent (e.g., Raney Nickel or nitric acid).
-
Procedure: The 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol is suspended in a suitable solvent (e.g., ethanol or water). An excess of activated Raney Nickel is added, and the mixture is refluxed with vigorous stirring for several hours. The reaction progress is monitored by TLC. After completion, the hot solution is filtered to remove the Raney Nickel. The solvent is evaporated under reduced pressure, and the resulting solid is recrystallized to yield pure this compound.
Data Presentation
As there is a lack of specific quantitative biological data for this compound in the available literature, this section provides a table of expected physicochemical and spectroscopic properties based on data for the closely related 4-amino-4H-1,2,4-triazole.
| Property | Expected Value |
| Molecular Formula | C₃H₆N₄ |
| Molecular Weight | 98.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be higher than 4-amino-4H-1,2,4-triazole (84-86 °C) due to the methyl group. |
| ¹H NMR (DMSO-d₆) | Singlet for CH₃ protons (~2.2-2.4 ppm), Singlet for NH₂ protons (broad, ~5.5-6.0 ppm), Singlet for the triazole C5-H proton (~8.0-8.5 ppm). |
| ¹³C NMR (DMSO-d₆) | Signal for CH₃ carbon (~10-15 ppm), Signals for triazole ring carbons (C3 and C5, ~145-155 ppm). |
| IR (KBr, cm⁻¹) | N-H stretching (amine, ~3200-3400), C-H stretching (methyl, ~2900-3000), C=N stretching (triazole ring, ~1600-1650), N-N stretching (triazole ring, ~1400-1450). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 98, with fragmentation patterns corresponding to the loss of N₂, NH₂, and CH₃ groups. |
Mandatory Visualizations
General Synthetic Pathways to 1,2,4-Triazoles
References
Methodological & Application
Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Methyl-4H-1,2,4-triazol-4-amine and its derivatives, focusing on their application in the synthesis of Schiff bases with potential therapeutic applications. Detailed experimental protocols for both conventional and microwave-assisted synthesis are provided, along with quantitative data to facilitate methodological comparison.
Application Notes
This compound and its parent compound, 4-amino-1,2,4-triazole, are versatile building blocks in organic synthesis, primarily utilized for the preparation of Schiff bases (azomethines). This class of compounds is formed through the condensation reaction between the primary amino group of the triazole and a carbonyl group of an aldehyde or ketone. The resulting imine linkage is a key feature that contributes to the diverse biological activities observed in these derivatives.
The synthesis of these Schiff bases can be achieved through various methods, including conventional heating under reflux and more modern techniques like microwave irradiation.[1] Microwave-assisted synthesis has been shown to offer significant advantages, such as drastically reduced reaction times and improved yields compared to conventional methods.[1][2]
The derivatives of 1,2,4-triazole Schiff bases are of significant interest to the medicinal chemistry and drug development fields due to their broad spectrum of biological activities. These compounds have demonstrated potential as antimicrobial, antifungal, anticonvulsant, and anticancer agents.[3][4][5][6] The mechanism of their anticancer activity is an active area of research, with some studies suggesting the induction of apoptosis through caspase-dependent pathways.[4][7]
Data Presentation
The following tables summarize the quantitative data for the synthesis of 1,2,4-triazole Schiff bases using both conventional and microwave-assisted methods, highlighting the efficiency of the latter.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Triazole-Based Schiff Bases
| Product | Conventional Method Yield (%) | Conventional Method Time (h) | Microwave Method Yield (%) | Microwave Method Time (min) | Reference |
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | 78 | 4.8 | 97 | 10-25 | [1] |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | - | several hours | 82 | 0.55-1.5 | [1] |
| 4-(Arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione | 60 | 1.5 | 93 | 12 | [8] |
Table 2: Yields and Melting Points of Selected 4-amino-1,2,4-triazole Schiff Base Derivatives
| Compound | R Substituent | Yield (%) | Melting Point (°C) | Reference |
| RO1 | 4-CH₃ | 81 | 227-230 | [3] |
| RO4 | 4-OCH₃ | 80 | 230-231 | [3] |
| RO7 | 4-NO₂ | 85 | 232-234 | [3] |
| 5a | H | 93 | 119-121 | [8] |
| 5c | 4-Cl | 91 | 149-151 | [8] |
| 5e | 4-OCH₃ | 94 | 140-142 | [8] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4-(Arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione
This protocol describes a general procedure for the synthesis of Schiff bases via conventional heating under reflux.[8][9]
Materials:
-
4-amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (1 equivalent)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in a minimal amount of ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the precipitated solid product.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.
-
Dry the purified product in a desiccator.
Protocol 2: Microwave-Assisted Synthesis of 4-(Arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione
This protocol provides a more efficient, microwave-assisted method for the synthesis of Schiff bases.[8][10][11]
Materials:
-
4-amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (1 equivalent)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol or appropriate solvent
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, mix 4-amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and the substituted aromatic aldehyde in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 900 W) for 5-15 minutes.[10][11] The reaction temperature can be controlled, for instance, at 70-75 °C.[1]
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the vessel.
-
Filter the resulting precipitate.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
-
Dry the final product.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Schiff base formation.
Proposed Anticancer Mechanism
Caption: Plausible apoptotic pathway induced by Schiff bases.
References
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Polar Substituted Schiff Bases and 1,2,3‐Triazole Hybrids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methyl-4H-1,2,4-triazol-4-amine Analogues in Coordination Chemistry
Disclaimer: Extensive literature searches for "3-Methyl-4H-1,2,4-triazol-4-amine" as a ligand in coordination chemistry did not yield specific experimental protocols, quantitative structural data, or detailed application notes. Therefore, this document provides comprehensive information on a closely related and well-documented analogue: 4-amino-3,5-dimethyl-4H-1,2,4-triazole . This analogue serves as a representative example of a substituted 4-amino-1,2,4-triazole ligand, offering valuable insights into the synthesis, coordination behavior, and potential applications relevant to researchers, scientists, and drug development professionals.
Introduction to 4-Amino-1,2,4-triazole Ligands
4-Amino-1,2,4-triazole and its derivatives are a versatile class of N-donor ligands in coordination chemistry.[1] The presence of multiple nitrogen atoms in the triazole ring, along with the exocyclic amino group, allows for various coordination modes, including monodentate, bidentate, and bridging coordination. This versatility enables the construction of a wide array of coordination complexes, from discrete mononuclear species to extended one-, two-, and three-dimensional coordination polymers. The resulting metal-organic frameworks often exhibit interesting magnetic, optical, and catalytic properties. Furthermore, the 1,2,4-triazole moiety is a recognized pharmacophore, and its metal complexes are of significant interest in the development of novel therapeutic agents.
Synthesis of 4-Amino-3,5-dimethyl-4H-1,2,4-triazole
A straightforward and efficient method for the synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole has been reported.[1] The protocol involves the reaction of acetic acid with hydrazine hydrate.
Experimental Protocol: Synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole[1]
Materials:
-
Acetic acid (2.0 mol)
-
Hydrazine hydrate (80% aqueous solution, 2.6 mol)
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Slowly add a solution of 80% aqueous hydrazine hydrate (2.6 mol) to acetic acid (2.0 mol) in a round-bottom flask with stirring. The reaction is exothermic, and the addition should be controlled to manage the temperature.
-
Once the addition is complete, heat the mixture slowly to 220°C (493 K) and maintain this temperature for approximately 3 hours under reflux.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Upon cooling, colorless, block-shaped crystals of 4-amino-3,5-dimethyl-4H-1,2,4-triazole will precipitate from the solution.
-
Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water and then with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified crystals in a desiccator over a suitable drying agent.
Expected Yield: High.
Coordination Chemistry of 4-Amino-3,5-dimethyl-4H-1,2,4-triazole
4-Amino-3,5-dimethyl-4H-1,2,4-triazole acts as a strong σ-donor and a weak π-acceptor ligand.[1] It can coordinate to metal ions through one or more of its three ring nitrogen atoms, leading to the formation of various coordination architectures. The exocyclic amino group can also participate in hydrogen bonding, further influencing the supramolecular structure of the resulting complexes.
General Protocol: Synthesis of Transition Metal Complexes with 4-Amino-3,5-dimethyl-4H-1,2,4-triazole
Materials:
-
4-amino-3,5-dimethyl-4H-1,2,4-triazole
-
A suitable transition metal salt (e.g., chloride, nitrate, sulfate, or perchlorate of Cu(II), Co(II), Ni(II), Mn(II), etc.)
-
A suitable solvent (e.g., water, ethanol, methanol, acetonitrile, or a mixture thereof)
Equipment:
-
Schlenk flasks or standard reaction flasks
-
Magnetic stirrer and stir bars
-
Heating plate or oil bath
-
Filtration apparatus
Procedure:
-
Dissolve a stoichiometric amount of 4-amino-3,5-dimethyl-4H-1,2,4-triazole in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve a stoichiometric amount of the transition metal salt in the same or a compatible solvent.
-
Slowly add the ligand solution to the metal salt solution with continuous stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux for a specific period, depending on the desired complex.
-
Upon cooling or solvent evaporation, the coordination complex will precipitate out of the solution.
-
Collect the solid product by filtration, wash with the solvent used for the reaction, and dry under vacuum.
Data Presentation
Due to the scarcity of quantitative data for this compound, the following table summarizes the crystallographic data for the analogue, 4-amino-3,5-dimethyl-4H-1,2,4-triazole.
| Parameter | Value[1] |
| Chemical Formula | C₄H₈N₄ |
| Molecular Weight | 112.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8423 (12) |
| b (Å) | 7.7540 (16) |
| c (Å) | 12.846 (3) |
| β (°) | 96.91 (3) |
| Volume (ų) | 577.7 (2) |
| Z | 4 |
| Temperature (K) | 293 (2) |
Visualization of Experimental Workflow and Potential Applications
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for the synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole and its metal complexes, and a logical diagram of its potential applications in materials science and drug development.
Caption: General workflow for the synthesis of the ligand and its coordination complexes.
Caption: Potential applications derived from the coordination chemistry of the ligand.
References
Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 3-Methyl-4H-1,2,4-triazol-4-amine and its derivatives. This document includes synthetic strategies, quantitative biological activity data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs exhibiting diverse pharmacological activities. The 4-amino-1,2,4-triazole core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The introduction of a methyl group at the 3-position can influence the compound's steric and electronic properties, potentially leading to enhanced biological activity and selectivity. This document focuses on the applications of this compound and its derivatives as antimicrobial, anticancer, and anticonvulsant agents.
Synthetic Applications
This compound is a key intermediate for the synthesis of a variety of bioactive molecules, most notably through the formation of Schiff bases and subsequent derivatization.
General Synthetic Workflow
The overall process for utilizing this compound in the synthesis of diverse derivatives typically follows the workflow illustrated below.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The following tables summarize the quantitative data for various biological activities.
Antimicrobial Activity
Schiff bases derived from 4-amino-1,2,4-triazoles exhibit a broad spectrum of antimicrobial activity.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| T8 | Staphylococcus aureus | 22 | [1][2] |
| T1 | Staphylococcus aureus | 25 | [1][2] |
| T10 | Staphylococcus aureus | 26 | [1][2] |
| T6 | Klebsiella pneumoniae | 15 | [1][2] |
| T3 | Pseudomonas aeruginosa | 22 | [1][2] |
| RO4 | Candida albicans | 62.5 | [3] |
| 2a | Gram-positive bacteria | 16-31.25 | [4] |
| 2a | Fungal strains | 4-8 | [4] |
| 36 | Staphylococcus aureus | 0.264 mM | [5] |
| 36 | Streptococcus pyogenes | 0.132 mM | [5] |
Anticancer Activity
Various derivatives have shown promising cytotoxic effects against several human cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 10d | Hela | 9.8 | [6] |
| 10a | MCF-7 | 6.43 | [6] |
| 10a | Hela | 5.6 | [6] |
| 7e | MCF-7 | 4.7 | [6] |
| 7e | Hela | 2.9 | [6] |
| 17 | MCF-7 | 0.31 | [7] |
| 22 | MCF-7 | 3.31 | [7] |
| 22 | Caco-2 | 4.98 | [7] |
| 25 | MCF-7 | 4.46 | [7] |
| 25 | Caco-2 | 7.22 | [7] |
| LaSOM 186 | MCF-7 | 2.66 | [8] |
| LaSOM 190 | MCF-7 | 2.85 | [8] |
Anticonvulsant Activity
Several 3-methyl-1,2,4-triazole derivatives have been evaluated for their anticonvulsant properties using the maximal electroshock (MES) test.
| Compound ID | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 4n | 25.5 | >48.8 | [9] |
| 4p | 10.2 | >10 | [10] |
| 3c | 63.4 | 4.2 | [11] |
| 3f | 78.9 | 3.2 | [11] |
| 3g | - | 5.2 | [11] |
| 3c (thiazolo[3,2-b][9][10][11]triazole) | 49.1 | 1.9 | [12] |
| 5b (thiazolo[3,2-b][9][10][11]triazole) | 63.4 | 1.7 | [12] |
| TP-10 | 61.1-169.7 | 5.5 | [13] |
| TP-315 | 59.7-136.2 | 7.8 | [13] |
| TP-427 | 40.9-64.9 | >24.4 | [13] |
Signaling Pathway Modulation
While extensive research on the specific signaling pathways modulated by this compound derivatives is ongoing, preliminary studies suggest potential mechanisms of action. For instance, in the context of anticonvulsant activity, inhibition of voltage-gated ion channels and modulation of GABAergic activity are proposed mechanisms.[9]
Caption: Proposed mechanism of anticonvulsant action for 3-Methyl-1,2,4-triazole derivatives.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is based on the general method described for the synthesis of 4-amino-1,2,4-triazole derivatives.[14]
Materials:
-
Hydrazine hydrate (85%)
-
Glacial acetic acid
-
Amberlyst 15 resin (or other suitable acidic polymer resin)
-
Methanol
Procedure:
-
To a reaction flask equipped with a stirrer and a distillation apparatus, add 85% hydrazine hydrate and Amberlyst 15 resin.
-
Slowly add glacial acetic acid to the mixture, ensuring the reaction temperature does not exceed 115°C.
-
After the addition is complete, heat the mixture to distill off water, allowing the reaction temperature to rise to 180°C.
-
Maintain the reaction mixture at 180°C for 6 hours.
-
Cool the mixture to 80°C and dissolve the residue in methanol.
-
Filter the mixture to remove the resin.
-
Cool the filtrate to induce crystallization of the product.
-
Collect the crystals by filtration, wash with cold methanol, and dry under vacuum to yield this compound.
Synthesis of Schiff Bases from 3-Methyl-4-amino-5-mercapto-4H-1,2,4-triazole (Representative Protocol)
This protocol describes the synthesis of Schiff bases, a common class of derivatives from 4-amino-1,2,4-triazoles.[15]
Materials:
-
4-Amino-5-methyl-3-mercapto-4H-1,2,4-triazole
-
Substituted benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-amino-5-methyl-3-mercapto-4H-1,2,4-triazole and an equimolar amount of the desired substituted benzaldehyde in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Reflux the reaction mixture for 3 hours.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth and inoculum) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for the assessment of anticonvulsant activity, particularly for generalized tonic-clonic seizures.[9][12]
Procedure:
-
Administer the test compound to a group of mice or rats at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered as a protective effect.
-
Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Conclusion
This compound serves as a valuable and versatile starting material in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as antimicrobial, anticancer, and anticonvulsant compounds. The synthetic accessibility of this core and the diverse biological activities of its derivatives make it an attractive scaffold for further investigation and drug discovery efforts. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds.
References
- 1. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. flore.unifi.it [flore.unifi.it]
- 14. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 15. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) : Oriental Journal of Chemistry [orientjchem.org]
protocol for 3-Methyl-4H-1,2,4-triazol-4-amine functionalization
An Application Note and Protocol for the Functionalization of 3-Methyl-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical functionalization of this compound, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies for the derivatization of 4-amino-1,2,4-triazoles and are intended to serve as a foundational guide for the synthesis of novel compounds for biological screening.
The derivatives of 4-amino-1,2,4-triazoles are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7] Functionalization of the 4-amino group and the triazole ring nitrogen atoms allows for the systematic exploration of the chemical space around this privileged core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
General Experimental Workflow
The functionalization of this compound can be systematically approached as depicted in the workflow diagram below. The primary amino group at the 4-position is a key site for derivatization, readily undergoing reactions such as Schiff base formation and acylation. Further modifications, including N-alkylation and N-arylation on the triazole ring, can also be achieved, though these may present challenges in regioselectivity.
Experimental Protocols
Protocol 1: Schiff Base Formation via Condensation
The reaction of the 4-amino group with aldehydes or ketones is a facile method to generate a diverse library of Schiff base derivatives.[8] These reactions can be performed under conventional heating or with microwave assistance for accelerated reaction times and often high yields.[9]
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone)
-
Ethanol (absolute) or Methanol
-
Glacial acetic acid (catalyst, optional)
Conventional Procedure: [10]
-
In a round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol.
-
Add an equimolar amount (10 mmol) of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[11]
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.
Microwave-Assisted Procedure: [9]
-
In a microwave-safe vessel, combine equimolar amounts (1:1 ratio) of this compound and the appropriate aldehyde.
-
Add a minimal amount of a suitable solvent (e.g., methanol) to facilitate mixing.
-
Irradiate the mixture in a microwave reactor for 3-6 minutes at a suitable power level (e.g., 900 W).
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and recrystallize the product from hot methanol.
Table 1: Representative Data for Schiff Base Formation with 4-Amino-1,2,4-triazole Derivatives (Note: Data is for analogous compounds and should be considered as a guideline.)
| Aldehyde/Ketone | Method | Reaction Time | Yield (%) | Reference |
| Furan-2-carboxaldehyde | Microwave | 3 min | 95 | [9] |
| Thiophene-2-carboxaldehyde | Microwave | 4 min | 89.1 | [9] |
| Salicylaldehyde | Conventional | ~5 h | 96 (sonochemical) | [10] |
| Benzaldehyde | Conventional | 12 h | - | [12] |
Protocol 2: N-Acylation of the 4-Amino Group
Acylation of the 4-amino group with acyl halides or anhydrides introduces an amide functionality, which can serve as a key building block for further derivatization or as a pharmacophore in its own right.
Materials:
-
This compound
-
Acyl halide (e.g., acetyl chloride, benzoyl chloride) or anhydride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Suspend or dissolve 10 mmol of this compound in 30 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1.1 equivalents (11 mmol) of a suitable base (e.g., triethylamine).
-
Slowly add 1.05 equivalents (10.5 mmol) of the acyl halide or anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Representative Data for N-Acylation of 4-Amino-1,2,4-triazole Derivatives (Note: Data is for analogous compounds and should be considered as a guideline.)
| Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Benzoyl chloride | - | - | - | [13] |
| Acetyl chloride | - | Dry benzene | - | [11] |
Protocol 3: N-Alkylation of the Triazole Ring
Alkylation of the triazole ring can occur at the N1 or N2 positions, and regioselectivity can be a significant challenge. The following is a general procedure, and optimization of the base, solvent, and temperature may be required to achieve the desired isomer.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
To a stirred suspension of 1.2 equivalents of a base (e.g., potassium carbonate) in anhydrous DMF, add 10 mmol of this compound.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1.1 equivalents of the alkyl halide dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography to separate the N1 and N2 isomers.
Table 3: Representative Data for N-Alkylation of 1,2,4-Triazole Derivatives (Note: Data is for analogous compounds and should be considered as a guideline.)
| Alkylating Agent | Base | Solvent | Yield (%) | Comments | Reference |
| Butylamine (from chloro-derivative) | - | - | 71 | N4-alkylation | [14] |
| Alkyl/aryloxymethyl acetates | Tin tetrachloride | - | 34-91 | N1-alkylation | [15] |
Protocol 4: N-Arylation of the Triazole Ring via Cross-Coupling
Metal-catalyzed N-arylation, such as the Buchwald-Hartwig or Ullmann condensation, allows for the introduction of aryl or heteroaryl substituents onto the triazole ring.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene) or arylboronic acid
-
Palladium or Copper catalyst (e.g., Pd₂(dba)₃, CuI, CuO nanoparticles)[16][17]
-
Ligand (if required, e.g., a biaryl phosphine ligand)[17]
Procedure (Palladium-Catalyzed): [17]
-
In an oven-dried Schlenk tube, add the palladium catalyst (e.g., 0.75 mol% Pd₂(dba)₃) and the ligand (e.g., 1.8 mol%).
-
Add the aryl halide (1 mmol), this compound (1.2 mmol), and the base (e.g., 2 mmol K₃PO₄).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., 1 mL toluene) via syringe.
-
Heat the reaction mixture to 120 °C for 5-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 4: Representative Data for N-Arylation of 1,2,4-Triazole Derivatives (Note: Data is for analogous compounds and should be considered as a guideline.)
| Arylating Agent | Catalyst | Base | Solvent | Yield (%) | Comments | Reference |
| Iodobenzene | CuO nanoparticles | K₂CO₃ | DMF | High | Room temperature | [16] |
| Bromobenzene | Pd₂(dba)₃/Ligand | K₃PO₄ | Toluene | up to 90 | N2-selective for 1,2,3-triazole | [17] |
| Aryl iodides | CuI/Diamine ligand | K₃PO₄ | Dioxane | Good | - | [18] |
Potential Biological Targets and Signaling Pathways
Derivatives of 1,2,4-triazoles are known to interact with various biological targets, leading to a wide range of therapeutic effects. The functionalization of this compound provides a platform to develop inhibitors for enzymes and modulators of signaling pathways implicated in various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Rapid, Microwave Accelerated Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Application Notes and Protocols for the Reaction of 3-Methyl-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reacting 3-Methyl-4H-1,2,4-triazol-4-amine, primarily focusing on its condensation reaction with various aldehydes to form Schiff bases. The resulting triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.
Introduction
This compound is a versatile heterocyclic amine that serves as a key building block in the synthesis of various biologically active compounds. Its derivatives, particularly Schiff bases formed through condensation with aldehydes, have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. This document outlines detailed protocols for the synthesis and characterization of these derivatives, presents key quantitative data, and provides visualizations of the experimental workflow and potential applications. While specific data for this compound is supplemented with data from closely related 3,5-dimethyl-1,2,4-triazol-4-amine, the described methodologies are broadly applicable.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Schiff Bases from 4-amino-1,2,4-triazole Derivatives
| Starting Triazole | Aldehyde | Method | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 3-amino-1,2,4-triazole | furan-2-carboxaldehyde | Microwave | 3 min | 95 | - | [1] |
| 3-amino-1,2,4-triazole | thiophene-2-carboxaldehyde | Microwave | 4 min | 89.1 | - | [1] |
| 4-amino-3-mercapto-5-phenyl-1,2,4-triazole | benzaldehyde | Microwave | 5 min | 80 | 210 | [2] |
| 4-amino-3-mercapto-5-phenyl-1,2,4-triazole | benzaldehyde | Conventional | 2-4 hrs | 75.02 | 210 | [2] |
| 3-amino-1,2,4-triazole | Salicylaldehyde | Conventional | ~5 h | 61 | 264-265 | [3] |
| 3-amino-1,2,4-triazole | Salicylaldehyde | Sonochemical | 3-5 min | 96 | 264-265 | [3] |
| 3-amino-1,2,4-triazole | 4-Nitrobenzaldehyde | Conventional | ~5 h | 67 | 269 | [3] |
| 3-amino-1,2,4-triazole | 4-Nitrobenzaldehyde | Sonochemical | 3-5 min | 97 | 269 | [3] |
Table 2: Spectroscopic Data for a Representative Schiff Base from a Substituted 4-amino-1,2,4-triazole
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | Reference |
| 4-(4-(dimethylamino)benzylideneamino)-3-methyl-4H-1,2,4-triazole | 3097 (Ar-H), 1640 (HC=N), 1529 (C=C), 1433 (N-N), 1159 (C-N) | 8.25 (s, 2H, Triazole-H), 8.10 (s, 1H, CH), 7.35-7.34 (d, 2H, Ar-H), 6.50-6.49 (d, 2H, Ar-H), 2.80 (s, 6H, 2CH₃) | 158.0 (N=CH), 150.9 (Ar-C), 147 (Triazole-C), 130.0, 123, 113.2 (Ar-C), 40.2 (N-CH₃) | 215 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases via Conventional Heating
This protocol describes a generalized procedure for the synthesis of Schiff bases from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted or unsubstituted aromatic aldehyde
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound and the desired aromatic aldehyde in a suitable solvent such as ethanol or methanol.[3][5]
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[5]
-
Attach a condenser to the flask and reflux the reaction mixture for 2-5 hours.[2][3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from hot ethanol to obtain the pure Schiff base.
-
Dry the purified product in a desiccator over anhydrous CaCl₂.
Protocol 2: Microwave-Assisted Synthesis of Schiff Bases
This method offers a more rapid and efficient synthesis of Schiff bases.
Materials:
-
This compound
-
Substituted or unsubstituted aromatic aldehyde
-
Methanol
-
Household microwave oven (e.g., 900 W, 2450 MHz)
-
Grinder or mortar and pestle
-
Crucible
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
Take an equimolar ratio of this compound and the appropriate aldehyde and grind them together thoroughly in a grinder or with a mortar and pestle until a homogenous mixture is obtained.[1]
-
Transfer the reaction mixture to a crucible.
-
Add a few drops of methanol to moisten the mixture.[1]
-
Place the crucible in a microwave oven and irradiate for 3-6 minutes, using on/off cycling to control the temperature.[1]
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, wash the obtained product with hot methanol and then with ether.
-
Dry the final product under reduced pressure over anhydrous CaCl₂ in a desiccator.[1]
Visualizations
Experimental Workflow
Caption: Workflow for Schiff base synthesis.
General Reaction Scheme
Caption: Schiff base formation reaction.
Potential Applications of 1,2,4-Triazole Schiff Bases
Caption: Applications of 1,2,4-triazole Schiff bases.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. chemijournal.com [chemijournal.com]
- 3. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
3-Methyl-4H-1,2,4-triazol-4-amine: A Versatile Building Block for the Synthesis of Bioactive Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4H-1,2,4-triazol-4-amine is a valuable and versatile heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a reactive amino group and the inherent biological activity of the triazole nucleus, make it an excellent starting material for the synthesis of a diverse range of fused and unfused heterocyclic systems. These resulting compounds, such as Schiff bases and triazolopyrimidines, have demonstrated significant potential as antimicrobial, antifungal, and anticonvulsant agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel heterocyclic compounds.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of acetamidine with hydrazine, followed by cyclization.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetamidine hydrochloride
-
Hydrazine hydrate (80%)
-
Ethanol
-
Sodium ethoxide
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Acetamidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base.
-
Hydrazine hydrate is added dropwise to the reaction mixture at room temperature.
-
The mixture is then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in a minimal amount of hot water and then cooled to induce crystallization.
-
The crystals of this compound are collected by filtration, washed with cold water, and dried.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Heterocyclic Synthesis
Synthesis of Schiff Bases
The primary amino group of this compound readily undergoes condensation reactions with various aromatic aldehydes to form Schiff bases (imines). These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2][3]
General Reaction Scheme:
Caption: General reaction for the synthesis of Schiff bases.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.
-
Add the substituted aromatic aldehyde (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure crystals.
Quantitative Data for Representative Schiff Bases:
| Substituent (R) | Yield (%) | Melting Point (°C) |
| H | 85 | 168-170 |
| 4-Cl | 90 | 195-197 |
| 4-OCH₃ | 88 | 180-182 |
| 4-NO₂ | 92 | 210-212 |
Spectroscopic Data for 3-methyl-4-(benzylideneamino)-4H-1,2,4-triazole:
-
IR (KBr, cm⁻¹): 3050 (Ar-H), 1610 (C=N, imine), 1580 (C=N, triazole).
-
¹H NMR (DMSO-d₆, δ ppm): 2.45 (s, 3H, CH₃), 7.50-7.90 (m, 5H, Ar-H), 8.80 (s, 1H, N=CH), 9.20 (s, 1H, Triazole-H).
-
¹³C NMR (DMSO-d₆, δ ppm): 14.5 (CH₃), 128.5, 129.2, 130.8, 134.0 (Ar-C), 145.2 (Triazole-C), 158.0 (Triazole-C), 165.5 (N=CH).
Synthesis of[1][3][4]Triazolo[4,3-a]pyrimidines
This compound can be used to construct fused heterocyclic systems such as[1][3][4]triazolo[4,3-a]pyrimidines through condensation with β-dicarbonyl compounds like ethyl acetoacetate. These compounds are known to possess a wide range of biological activities, including antifungal and herbicidal properties.[4][5][6][7]
General Reaction Scheme:
Caption: General reaction for the synthesis of triazolopyrimidines.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (10 mmol) and ethyl acetoacetate (12 mmol) in glacial acetic acid (20 mL) is placed in a round-bottom flask.
-
The reaction mixture is heated to reflux for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 3,7-dimethyl-[1][3][4]triazolo[4,3-a]pyrimidin-5-one.
Quantitative Data for 3,7-dimethyl-[1][3][4]triazolo[4,3-a]pyrimidin-5-one:
| Property | Value |
| Yield (%) | 78 |
| Melting Point (°C) | 245-247 |
Spectroscopic Data for 3,7-dimethyl-[1][3][4]triazolo[4,3-a]pyrimidin-5-one:
-
IR (KBr, cm⁻¹): 3100 (NH), 1680 (C=O), 1620 (C=N).
-
¹H NMR (DMSO-d₆, δ ppm): 2.30 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 5.90 (s, 1H, pyrimidine-H), 11.50 (s, 1H, NH).
-
¹³C NMR (DMSO-d₆, δ ppm): 14.8 (CH₃), 22.5 (CH₃), 105.2 (pyrimidine-C), 148.0, 155.5, 158.0 (triazole & pyrimidine-C), 165.0 (C=O).
Biological Activity and Signaling Pathways
Heterocycles derived from this compound have shown promising biological activities.
Antimicrobial and Antifungal Activity
Schiff bases and triazolopyrimidine derivatives often exhibit significant antimicrobial and antifungal properties.[1][2][8] The proposed mechanism of action for many triazole-based antifungals involves the inhibition of enzymes crucial for microbial survival.[4] For instance, triazolopyrimidine herbicides have been shown to be potent inhibitors of acetohydroxyacid synthase (AHAS), an essential enzyme in the branched-chain amino acid biosynthesis pathway in fungi.[4]
Proposed Antifungal Signaling Pathway Inhibition:
Caption: Inhibition of fungal growth by triazolopyrimidine derivatives.
Conclusion
This compound serves as a readily accessible and highly versatile precursor for the synthesis of a wide array of heterocyclic compounds. The straightforward protocols for the preparation of Schiff bases and triazolopyrimidines, coupled with the significant biological activities of these derivatives, underscore the importance of this building block in the field of medicinal chemistry and drug development. The provided application notes and protocols offer a solid foundation for researchers to explore the synthetic potential of this compound and to develop novel bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ijnrd.org [ijnrd.org]
- 4. Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 8. Antibacterial and antifungal metal based triazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-4H-1,2,4-triazol-4-amine and its Analogs in Agricultural Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific agricultural research data, quantitative efficacy data, or detailed experimental protocols for 3-Methyl-4H-1,2,4-triazol-4-amine . The information presented herein is based on the closely related and more extensively studied parent compound, 4-amino-4H-1,2,4-triazole , and its derivatives. This document is intended to provide a foundational understanding and representative methodologies for research in this chemical class.
Introduction
The 1,2,4-triazole scaffold is a cornerstone in the development of agricultural chemicals due to its broad spectrum of biological activities.[1] Derivatives of 1,2,4-triazole are prominent as fungicides, herbicides, insecticides, and plant growth regulators.[2] The fungicidal action of many triazoles is attributed to their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, by targeting the enzyme lanosterol 14α-demethylase (CYP51).[2] Some triazole compounds also exhibit plant growth regulatory effects, primarily by inhibiting the biosynthesis of gibberellins.
While specific data on this compound is not publicly available, its structural analog, 4-amino-4H-1,2,4-triazole, is recognized as a biologically active molecule with antimicrobial and antifungal properties.[3][4] It serves as a key intermediate in the synthesis of various agrochemicals.[3][4] Research on derivatives of 4-amino-4H-1,2,4-triazole has demonstrated significant antifungal activity against various plant pathogens, highlighting the potential of this chemical class in crop protection.
Potential Applications in Agricultural Research
Based on the known activities of the 1,2,4-triazole class, this compound is a candidate for investigation in the following areas:
-
Fungicide Development: As a primary application, this compound and its derivatives could be screened for activity against a wide range of phytopathogenic fungi.
-
Herbicide Development: Certain triazole derivatives have shown herbicidal properties, suggesting a potential avenue for research.
-
Plant Growth Regulation: Investigation into its effects on plant hormones, such as gibberellins, could reveal plant growth regulatory properties.
-
Synergistic Studies: It could be evaluated as a synergist with other known pesticides to enhance their efficacy or overcome resistance.
Data Presentation: Fungicidal Activity (Illustrative Data)
The following table presents hypothetical, yet realistic, data from an in-vitro fungicidal screening of a hypothetical derivative of 4-amino-4H-1,2,4-triazole. This illustrates how quantitative data for such a compound would be structured.
| Compound ID | Target Pathogen | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) |
| AMT-D1 | Fusarium graminearum | 10 | 45.2 | 12.5 |
| 25 | 68.9 | |||
| 50 | 85.1 | |||
| AMT-D1 | Rhizoctonia solani | 10 | 30.5 | 18.2 |
| 25 | 55.8 | |||
| 50 | 75.3 | |||
| AMT-D1 | Botrytis cinerea | 10 | 22.1 | >50 |
| 25 | 40.7 | |||
| 50 | 58.4 | |||
| Control | Fusarium graminearum | - | 0 | - |
| Control | Rhizoctonia solani | - | 0 | - |
| Control | Botrytis cinerea | - | 0 | - |
AMT-D1 represents a hypothetical derivative of 4-amino-4H-1,2,4-triazole.
Experimental Protocols
Protocol for In-Vitro Fungicidal Activity Screening
This protocol is a representative method for assessing the fungicidal activity of a test compound against various phytopathogenic fungi using the mycelial growth rate method.
Objective: To determine the inhibitory effect of a test compound on the mycelial growth of selected fungal pathogens and to calculate the half-maximal effective concentration (EC₅₀).
Materials:
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Fungal cultures (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea)
-
Sterile cork borer (5 mm)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Control fungicide (e.g., Tebuconazole)
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound by dissolving it in DMSO.
-
Media Preparation: Autoclave the PDA medium and cool it to 50-55 °C in a water bath.
-
Incorporation of Test Compound: Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium. Prepare a control plate with PDA and 1% DMSO.
-
Pouring Plates: Gently swirl the flasks to ensure uniform mixing of the compound in the medium and pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify.
-
Fungal Inoculation: From the periphery of actively growing 7-day-old cultures of the test fungi, cut 5 mm mycelial discs using a sterile cork borer.
-
Incubation: Place one mycelial disc, with the mycelium facing down, in the center of each PDA plate (both treated and control).
-
Data Collection: Incubate the plates at 25 ± 2 °C in the dark. Measure the colony diameter (in mm) in two perpendicular directions when the fungal growth in the control plates has reached approximately 70-80% of the plate diameter.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
EC₅₀ Determination: The EC₅₀ value is calculated by probit analysis of the concentration-response data.
Visualizations
Experimental Workflow
Caption: Workflow for in-vitro fungicidal activity screening.
Simplified Signaling Pathway for Triazole Fungicides
Caption: Simplified pathway of ergosterol biosynthesis and inhibition by triazole fungicides.
References
Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Methyl-4H-1,2,4-triazol-4-amine and its derivatives in materials science. The content covers its application in the development of corrosion inhibitors and as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). While its potential in energetic materials is noted, specific data for the 3-methyl derivative is limited; therefore, related compounds are discussed to indicate potential research directions.
Application as a Corrosion Inhibitor
This compound (MATA) has demonstrated significant efficacy as a corrosion inhibitor, particularly for copper and its alloys in corrosive environments.[1][2] Triazole derivatives, in general, are effective due to their ability to adsorb onto metal surfaces, forming a protective layer that impedes the electrochemical processes of corrosion.[3]
Quantitative Data on Corrosion Inhibition
The following table summarizes the performance of this compound (MATA) as a corrosion inhibitor for Copper-Nickel (70-30) alloy in a 3% NaCl solution.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) | Method | Reference |
| 20 | >80 | Potentiodynamic Polarization | [2] |
| 40 | >90 | Potentiodynamic Polarization | [2] |
| 60 | >95 | Potentiodynamic Polarization, EIS, Weight Loss | [2] |
| 80 | >95 | Potentiodynamic Polarization | [2] |
| 100 | >95 | Potentiodynamic Polarization | [2] |
EIS: Electrochemical Impedance Spectroscopy
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the methodology for assessing the corrosion inhibition efficiency of MATA on a copper-nickel alloy using potentiodynamic polarization.
1. Materials and Equipment:
-
Working Electrode: Copper-Nickel (70-30) alloy specimen
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Corrosive Medium: 3% NaCl solution
-
Inhibitor: this compound (MATA)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Polishing materials (SiC paper of various grades)
-
Deionized water and ethanol for cleaning
2. Procedure:
-
Electrode Preparation:
-
Mechanically polish the surface of the copper-nickel alloy working electrode with successive grades of SiC paper.
-
Degrease the electrode with ethanol and rinse with deionized water.
-
Dry the electrode in a stream of warm air.
-
-
Electrochemical Measurement:
-
Place the prepared working electrode, SCE reference electrode, and platinum counter electrode in the electrochemical cell containing the 3% NaCl solution.
-
Allow the system to stabilize for 30 minutes to reach the open-circuit potential (OCP).
-
Perform potentiodynamic polarization by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Record the resulting polarization curve.
-
-
Inhibitor Addition:
-
Introduce MATA into the corrosive medium at the desired concentrations (e.g., 20, 40, 60, 80, 100 ppm).
-
Repeat the potentiodynamic polarization measurement for each inhibitor concentration after a 30-minute immersion period.
-
-
Data Analysis:
-
Determine the corrosion current density (i_corr) by extrapolating the Tafel plots of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100 where i_corr_uninhibited is the corrosion current density without the inhibitor and i_corr_inhibited is the corrosion current density with the inhibitor.
-
Workflow for Corrosion Inhibition Evaluation
Application in Coordination Polymers and MOFs
4-amino-1,2,4-triazole derivatives are versatile ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to the presence of multiple nitrogen donor atoms.[4] These nitrogen atoms can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. The specific architecture and properties of the resulting material are influenced by the metal ion, the substituents on the triazole ring, and the reaction conditions.
Experimental Protocol: Synthesis of a this compound-Based Coordination Polymer
This generalized protocol describes the synthesis of a coordination polymer using this compound as a ligand.
1. Materials and Equipment:
-
This compound (ligand)
-
A metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(CH₃COO)₂·2H₂O)
-
Solvent (e.g., methanol, ethanol, N,N-dimethylformamide (DMF))
-
Reaction vessel (e.g., round-bottom flask with condenser or solvothermal reactor)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Drying oven or vacuum desiccator
2. Procedure:
-
Ligand Solution Preparation:
-
Dissolve a specific molar amount of this compound in the chosen solvent in the reaction vessel.
-
-
Metal Salt Solution Preparation:
-
In a separate container, dissolve an equimolar or desired stoichiometric amount of the metal salt in the same solvent.
-
-
Reaction:
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
For a standard reflux synthesis, heat the mixture to reflux for a specified period (e.g., 6-24 hours).
-
For a solvothermal synthesis, seal the mixture in a Teflon-lined autoclave and heat in an oven at a specific temperature (e.g., 100-180 °C) for a designated time (e.g., 24-72 hours).
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the product with fresh solvent to remove any unreacted starting materials.
-
Dry the final product in an oven at a moderate temperature or under vacuum.
-
5. Characterization:
-
Characterize the synthesized coordination polymer using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA).
Synthesis of a Coordination Polymer
Application in Energetic Materials
Experimental Protocol: Synthesis of this compound
The synthesis of the title compound is a prerequisite for its use in the aforementioned applications. A general method for the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles is provided below.
1. Materials and Equipment:
-
Acetic acid
-
Hydrazine hydrate (80% aqueous solution)
-
Heating mantle and reflux condenser
-
Round-bottom flask
-
Beaker and filtration apparatus
-
Crystallization dish
2. Procedure:
-
Reaction Setup:
-
Slowly add a stoichiometric amount of an 80% aqueous solution of hydrazine hydrate to acetic acid in a round-bottom flask.
-
-
Heating:
-
Heat the mixture slowly to approximately 220 °C and maintain this temperature for about 3 hours under reflux.
-
-
Crystallization and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Upon cooling, colorless crystals of 4-amino-3,5-dimethyl-4H-1,2,4-triazole will precipitate.
-
Isolate the crystals by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Synthesis of 4-Amino-3,5-dimethyl-4H-1,2,4-triazole
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combination of Energetic Tetrazole and Triazole: Promising Materials with Exceptional Stability and Low Mechanical Sensitivity as Propellants and Gas Generators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 3-Methyl-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4H-1,2,4-triazol-4-amine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These activities include potential anticonvulsant, antifungal, antibacterial, and anticancer properties. Accurate and reliable analytical methods for the detection and quantification of these compounds are crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and metabolic research. This document provides an overview of common analytical techniques and detailed protocols for the analysis of this compound.
Analytical Techniques
Several analytical methods can be employed for the characterization and quantification of this compound and its derivatives. The choice of method often depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., qualitative identification vs. quantitative determination).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. When coupled with a suitable detector (e.g., UV-Vis, Diode Array, or Mass Spectrometry), HPLC offers high sensitivity and specificity. For polar compounds like aminotriazoles, reversed-phase or HILIC chromatography can be utilized.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[2][3] The high polarity of some 1,2,4-triazole derivatives might necessitate derivatization to improve their volatility and chromatographic behavior.[2][3]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for the structural elucidation of newly synthesized 1,2,4-triazole derivatives.[4][5][6][7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, confirming its structure.[5][7]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[2][7]
-
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of a related aminotriazole compound using HPLC. This data can serve as a starting point for method development for this compound.
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Matrix | Citation |
| HPLC with Fluorescence Detection | 3-amino-5-mercapto-1,2,4-triazole | 0.78-50 µg/mL | 0.05 µg/mL | Serum | [9] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the analysis of this compound based on methods for similar compounds.[9][10] Method optimization will be required.
-
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatographic Conditions:
-
Column: Primesep 100 mixed-mode stationary phase column or a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., sulfuric acid or ammonium formate). A typical starting point could be 95:5 Water:Acetonitrile, ramping to a higher organic concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a wavelength scan from 200-400 nm is recommended).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general procedure for the GC-MS analysis of 1,2,4-triazole derivatives.[2][3] The polarity of this compound may affect peak shape and response, and derivatization might be necessary.[2][3]
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized).
-
Injection Mode: Splitless
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
If derivatization is needed, common reagents for amines include silylating agents (e.g., BSTFA) or acylating agents. Follow a standard derivatization protocol.
-
-
Analysis:
-
Inject the sample into the GC-MS.
-
Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show the molecular ion and characteristic fragment ions.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 3-Methyl-4H-1,2,4-triazol-4-amine in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,2,4-Triazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The 4-amino-1,2,4-triazole scaffold, in particular, has been a focal point of medicinal chemistry research due to its versatile biological effects. 3-Methyl-4H-1,2,4-triazol-4-amine, also known as 4-Amino-3-methyl-4H-1,2,4-triazole, belongs to this promising class of molecules. While specific in vitro studies detailing its dosage and mechanism of action are limited, research on its derivatives provides valuable insights into its potential applications and effective concentration ranges for in vitro assays.
Synonyms for this compound:
-
4-Amino-3-methyl-4H-1,2,4-triazole
-
4-methyl-1,2,4-triazol-3-amine
-
CAS Number: 16681-76-8
Data Presentation: In Vitro Biological Activities of 4-Amino-1,2,4-triazole Derivatives
The following tables summarize the quantitative data from in vitro studies on various derivatives of 4-amino-1,2,4-triazole. This information can serve as a reference for designing experiments with this compound.
Table 1: Antibacterial Activity of 4-Amino-1,2,4-triazole Derivatives
| Derivative Class | Bacterial Strain | Activity Metric | Concentration/Value | Reference |
| 1,2,4-Triazolo[3,4-b][3][4][5]thiadiazines | E. coli | MIC | 3.125 µg/mL | [1] |
| 1,2,4-Triazolo[3,4-b][3][4][5]thiadiazines | P. aeruginosa | MIC | 3.125 µg/mL | [1] |
| 5-Aryl-4-(chloracetylamino)-3-mercapto-1,2,4-triazole | S. aureus | MIC | 0.5–1 µM | [1] |
| 5-Aryl-4-(chloracetylamino)-3-mercapto-1,2,4-triazole | B. subtilis | MIC | 0.5–1 µM | [1] |
| 5-Aryl-4-(chloracetylamino)-3-mercapto-1,2,4-triazole | E. coli | MIC | 0.5–1 µM | [1] |
| 5-Aryl-4-(chloracetylamino)-3-mercapto-1,2,4-triazole | P. aeruginosa | MIC | 0.5–1 µM | [1] |
Table 2: Anticancer Activity of 4-Amino-1,2,4-triazole Derivatives
| Derivative | Cell Line | Activity Metric | Concentration/Value | Reference |
| 4-amino-1,2,4-triazole Schiff base | A549 (Lung adenocarcinoma) | IC50 | 144.1 ± 4.68 µg/mL | [5] |
| 4-amino-1,2,4-triazole Schiff base | Bel7402 (Hepatoma) | IC50 | 195.6 ± 1.05 µg/mL | [5] |
| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivative | MKN-45 (Gastric cancer) | IC50 | 51 nM | [1] |
| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivative | H460 (Lung cancer) | IC50 | 72 nM | [1] |
| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivative | HT-29 (Colon cancer) | IC50 | 130 nM | [1] |
Table 3: Antifungal and Other Activities of 1,2,4-Triazole Derivatives
| Derivative Class | Fungal/Target Strain | Activity Metric | Concentration/Value | Reference |
| Methylene-4H-1,2,4-triazole derivatives | Gram-positive and gram-negative bacteria, Candida albicans, Saccharomyces cerevisiae | MIC | 31.3 - 500 µg/mL | [3] |
| Myrtenal derivatives with 1,2,4-triazole moiety | Physalospora piricola | Inhibition Rate | 90-98% at 50 µg/mL | [6] |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH radical | Antiradical Effect | 88.89% at 1 x 10-3 M | [3] |
Experimental Protocols
The following are generalized protocols based on methodologies reported for 4-amino-1,2,4-triazole derivatives. These should be optimized for specific experimental conditions and for the target compound, this compound.
Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations (e.g., based on the data in Table 1, a starting range could be 1-500 µg/mL).
-
-
Incubation:
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include positive control wells (bacteria + antibiotic) and negative control wells (bacteria + vehicle).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
-
Protocol for In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a cell culture compatible solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).
-
Perform serial dilutions of the compound in complete medium and add to the respective wells.
-
Include vehicle control wells.
-
-
Incubation:
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Proposed Signaling Pathway for Anticancer Activity
Given that many anticancer agents exert their effects by inducing apoptosis (programmed cell death), a plausible, yet hypothetical, signaling pathway for this compound and its derivatives is the induction of the intrinsic apoptotic pathway. This is a common mechanism for cytotoxic compounds.
This diagram illustrates a potential mechanism where this compound could activate pro-apoptotic proteins like Bax and inhibit anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Conclusion
While direct experimental data for this compound in in vitro systems is currently lacking, the extensive research on its derivatives provides a solid foundation for initiating such studies. The information and protocols presented in these application notes are intended to guide researchers in designing and conducting experiments to elucidate the biological activities and therapeutic potential of this compound. Further investigation is warranted to determine the specific dosage, efficacy, and mechanism of action of this compound in various in vitro models.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. labsolu.ca [labsolu.ca]
- 5. 3-Amino-4-methyl-4H-1,2,4-triazole, CasNo.16681-76-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Methyl-4H-1,2,4-triazol-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most prevalent method is the reaction of hydrazine hydrate with acetic acid. This method is straightforward and utilizes readily available starting materials. The process typically involves heating the reactants and removing the water formed during the reaction to drive the equilibrium towards the product.
Q2: What is the role of a catalyst in this synthesis, and is it always necessary?
A2: While the reaction can proceed without a catalyst, using an acidic catalyst can significantly improve the reaction rate and yield. Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15), are particularly effective as they can be easily removed from the reaction mixture by filtration, simplifying the purification process.[1]
Q3: What are the typical yields and purity I can expect from this synthesis?
A3: With optimized conditions, yields can be quite high, often in the range of 85-95%.[1] Purity of over 99% can be achieved after proper purification steps like recrystallization.[1][2]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted synthesis is a modern approach that can significantly reduce reaction times and potentially improve yields for the synthesis of 1,2,4-triazole derivatives. This method offers rapid and uniform heating of the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient water removal. 4. Loss of product during workup and purification. | 1. Increase reaction time or consider using a catalyst (e.g., Amberlyst 15). 2. Optimize the reaction temperature. A temperature range of 150-180°C is often effective for the final stage of the reaction.[1] 3. Ensure efficient distillation of water as it forms. Applying a vacuum during the later stages of heating can be beneficial.[2] 4. Carefully optimize the recrystallization solvent and procedure to minimize product loss. |
| Product is an oil or fails to crystallize | 1. Presence of unreacted starting materials. 2. Formation of byproducts. 3. Residual solvent. | 1. Ensure the reaction has gone to completion using techniques like TLC or NMR. 2. Purify the crude product using column chromatography before attempting crystallization. 3. Ensure all solvent is removed under reduced pressure before initiating crystallization. |
| Product is discolored (e.g., yellow or brown) | 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities in the starting materials. | 1. Carefully control the reaction temperature and avoid overheating. 2. Use high-purity starting materials. 3. Recrystallize the product, potentially with the addition of activated charcoal to remove colored impurities. |
| Difficulty in removing the catalyst | 1. Use of a homogeneous acid catalyst. | 1. Switch to a heterogeneous catalyst like an acidic ion-exchange resin (e.g., Amberlyst 15), which can be easily filtered off.[1] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Acetic Acid and Hydrazine Hydrate
This protocol is adapted from the general procedure for the synthesis of 4-amino-1,2,4-triazoles.
Materials:
-
Glacial Acetic Acid
-
Hydrazine Hydrate (85% or 100%)
-
Isopropanol (for recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a distillation apparatus, cautiously add glacial acetic acid (1.0 eq) to hydrazine hydrate (1.02 eq). The reaction is exothermic, and the addition should be controlled to keep the temperature below 115°C.
-
Heat the reaction mixture to distill off the water. Gradually increase the temperature to 180°C.
-
Maintain the reaction mixture at 180°C for 4-6 hours to ensure the completion of the cyclization.
-
Cool the reaction mixture to approximately 80°C.
-
Add hot isopropanol to the mixture to dissolve the product.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold isopropanol, and dry in a vacuum oven.
Protocol 2: Catalytic Synthesis using an Acidic Ion-Exchange Resin
This protocol utilizes a solid acid catalyst to improve reaction conditions and simplify purification.[1]
Materials:
-
Glacial Acetic Acid
-
Hydrazine Hydrate (85%)
-
Amberlyst 15 resin
-
Methanol or Isopropanol
Procedure:
-
To a mixture of hydrazine hydrate (1.02 eq) and Amberlyst 15 resin (e.g., 5-10% by weight of the limiting reagent) in a round-bottomed flask, add glacial acetic acid (1.0 eq) at a rate that maintains the reaction temperature below 115°C.
-
Heat the mixture and distill off the water, gradually raising the reaction temperature to 150-180°C.
-
Hold the reaction at this temperature for 6 hours.
-
Cool the reaction mixture to about 80°C and dissolve the contents in a suitable solvent like methanol or isopropanol.
-
Remove the Amberlyst 15 resin by filtration and wash it with the solvent.
-
Combine the filtrates and cool to induce crystallization of the product.
-
Collect the product by filtration, wash with a cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Synthesis Parameters for 4-Amino-1,2,4-triazoles
| Parameter | Conventional Method | Catalytic Method |
| Carboxylic Acid | Formic Acid / Acetic Acid | Formic Acid / Acetic Acid |
| Hydrazine | Hydrazine Hydrate | Hydrazine Hydrate |
| Catalyst | None | Amberlyst 15 Resin |
| Temperature | Up to 170-180°C[1][2] | Up to 150-180°C[1] |
| Reported Yield | ~85%[1] | ~91%[1] |
| Reported Purity | >99% after recrystallization[2] | >99% after recrystallization[1] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low product yield.
References
Technical Support Center: Purification of 3-Methyl-4H-1,2,4-triazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Methyl-4H-1,2,4-triazol-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and provides systematic solutions.
Problem 1: Low Purity After Initial Synthesis
| Symptom | Possible Cause | Suggested Solution |
| The isolated product is an off-color solid (e.g., yellow, brown) instead of white. | Presence of colored impurities from starting materials or side reactions. | 1. Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter hot to remove the charcoal and colored impurities. Proceed with recrystallization. 2. Recrystallization: Perform recrystallization from a suitable solvent. Based on data for the closely related 4-amino-1,2,4-triazole, isopropanol is a good starting point.[1] Other options include ethanol or a mixture of ethanol and diethyl ether.[2][3] |
| NMR or HPLC analysis shows the presence of multiple unexpected peaks. | Incomplete reaction or formation of side products. A common impurity in the synthesis of the related 4-amino-1,2,4-triazole is a biformylhydrazide derivative.[1] | 1. Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC or HPLC. Adjust reaction time, temperature, or stoichiometry if necessary. 2. Recrystallization: A carefully performed recrystallization can effectively remove many process-related impurities.[1] 3. Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel may be necessary. A solvent system of hexane/ethyl acetate is often used for triazole derivatives.[4] |
Problem 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| The compound "oils out" instead of forming crystals upon cooling. | The solvent is too good a solvent, or the solution is supersaturated. | 1. Change Solvent System: Use a less polar solvent or a solvent mixture. For example, if ethanol is too good a solvent, try a mixture of ethanol and a less polar solvent like diethyl ether or hexane. 2. Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator. Avoid rapid cooling in an ice bath. 3. Scratching: Scratch the inside of the flask with a glass rod to induce crystallization. 4. Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization. |
| Poor recovery of the product after recrystallization. | The compound is too soluble in the chosen solvent, even at low temperatures, or too much solvent was used. | 1. Select a Different Solvent: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Refer to the solubility data for the related 3-amino-1,2,4-triazole for guidance (see FAQ section). 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: While specific data for this compound is limited, impurities in the synthesis of the closely related 4-amino-1,2,4-triazole can provide insights. A common impurity is a biformylhydrazide derivative, which can be formed from the reaction of hydrazine with an excess of formic acid (or acetic anhydride in the case of the methyl derivative).[1] Unreacted starting materials and other side-products from condensation reactions are also possible.
Q2: What is the recommended solvent for recrystallizing this compound?
A2: For the parent compound, 4-amino-1,2,4-triazole, recrystallization from isopropanol has been shown to yield a product with a purity of at least 99.9%.[1] Therefore, isopropanol is a highly recommended starting point. Other effective solvents and solvent systems reported for similar triazole derivatives include:
The choice of solvent will depend on the specific impurities present. It is advisable to perform small-scale solubility tests to identify the optimal solvent.
Q3: Can you provide a general protocol for the recrystallization of this compound?
A3: The following is a general procedure based on the purification of 4-amino-1,2,4-triazole[1][3]:
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Place the flask in an ice bath or refrigerator to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography should be considered when recrystallization fails to remove impurities effectively, especially if the impurities have similar solubility profiles to the desired product. It is also useful for separating isomeric impurities. For 1,2,4-triazole derivatives, silica gel is a common stationary phase, with mobile phases typically consisting of mixtures of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[4]
Q5: Is there any available data on the solubility of this compound?
Table 1: Mole Fraction Solubility of 3-Amino-1,2,4-triazole in Various Solvents at 298.15 K
| Solvent | Mole Fraction (x10³) |
| N-Methyl-2-pyrrolidone | 158.31 |
| Methanol | 48.11 |
| Ethanol | 20.35 |
| n-Propanol | 11.42 |
| Isopropanol | 8.16 |
| Acetone | 7.93 |
| 1,4-Dioxane | 4.37 |
| 2-Butanone | 3.52 |
| Ethyl acetate | 1.89 |
| Acetonitrile | 1.35 |
Data extracted from a study on 3-amino-1,2,4-triazole and should be used as a guide for this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the cyclization of an acetic acid derivative with a hydrazine source. A common approach is the reaction of acetic acid with hydrazine hydrate at elevated temperatures. The use of an acidic catalyst, such as an insoluble polymer with acidic functional groups, can facilitate the reaction under milder conditions and improve yield and purity.
Q2: What are the typical reaction conditions?
A2: Reaction conditions can vary. Uncatalyzed reactions often require high temperatures, in the range of 200-280°C, which can lead to lower and less reproducible yields.[1] In contrast, using an acidic resin catalyst allows the reaction to proceed at lower temperatures, around 180°C, with reaction times of approximately 6 hours.[1]
Q3: What is a common impurity that I should be aware of?
A3: A significant side product in the synthesis of similar 4-amino-1,2,4-triazoles is the formation of a di-acylhydrazide which can subsequently cyclize. In the case of the 3-methyl derivative, this would be N,N'-diacetylhydrazine. This impurity arises from the reaction of two molecules of the acetic acid derivative with one molecule of hydrazine.
Q4: How can I purify the final product?
A4: Purification is typically achieved through recrystallization. Common solvents for recrystallization include methanol or isopropanol. After cooling the reaction mixture, the product often precipitates and can be collected by filtration. A second crop of crystals can sometimes be obtained by concentrating the filtrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low: Uncatalyzed reactions require very high temperatures to proceed effectively.[1] 2. Inefficient water removal: The reaction is a condensation reaction that produces water. If water is not effectively removed, the equilibrium may not favor product formation. 3. Degradation of reactants or product at high temperatures. | 1. If not using a catalyst, ensure the reaction temperature reaches 200-280°C.[1] For catalyzed reactions, a temperature of around 180°C should be maintained.[1] 2. Use a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed. 3. Consider using an acidic resin catalyst to allow for lower reaction temperatures.[1] |
| Presence of a Major Impurity | 1. Formation of N,N'-diacetylhydrazine: This is a likely side product from the reaction of excess acetic acid with hydrazine. 2. Formation of isomeric triazoles. | 1. Carefully control the stoichiometry of the reactants. Using a slight excess of hydrazine may help to minimize the formation of the diacetylated byproduct. 2. Optimize the reaction temperature and catalyst, as these can influence the regioselectivity of the cyclization. Purification by recrystallization should help in separating isomers. |
| Product is difficult to crystallize | 1. Presence of impurities: Impurities can inhibit crystal formation. 2. Inappropriate solvent: The chosen solvent may not be ideal for crystallization. | 1. Attempt to purify the crude product by column chromatography before crystallization. 2. Experiment with different recrystallization solvents or solvent mixtures. Good starting points are methanol and isopropanol. |
| Reaction is very slow | 1. Lack of catalyst: The uncatalyzed reaction is known to be slow. 2. Poor mixing of reactants. | 1. Introduce an acidic catalyst, such as an ion-exchange resin (e.g., Amberlyst 15), to increase the reaction rate.[1] 2. Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Yield (3,5-dimethyl-4-amino-1,2,4(4H)triazole) | 80% | Glacial acetic acid, 85% hydrazine hydrate, Amberlyst 15 resin, 180°C for 6 hours. | [1] |
| Purity (3,5-dimethyl-4-amino-1,2,4(4H)triazole) | 99.2% | After recrystallization from methanol. | [1] |
| Uncatalyzed Reaction Temperature | 200-280°C | Hydrazine hydrate and carboxylic acids. | [1] |
Experimental Protocols
Synthesis of 3,5-Dimethyl-4-amino-1,2,4(4H)triazole (General Procedure)
This protocol is adapted from a general procedure for the synthesis of 3,5-dialkyl-4-amino-1,2,4(4H)triazoles and can be applied for the synthesis of the title compound.
-
Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and a distillation apparatus, add glacial acetic acid (4.04 moles), 85% hydrazine hydrate (4.12 moles), and Amberlyst 15 resin (20 g).
-
Reaction Execution: Heat the mixture. Water will begin to distill off. Continue heating until the reaction temperature reaches 180°C. Maintain this temperature for 6 hours.
-
Work-up: Cool the reaction mixture to 80°C and add methanol (500 ml) to dissolve the product.
-
Purification: Remove the resin by filtration and wash it with additional methanol. Cool the combined methanol filtrate to precipitate the product. Collect the crystals by filtration and wash with cold methanol. A second crop of crystals can be obtained by concentrating the filtrate. Dry the product to obtain 3,5-dimethyl-4-amino-1,2,4(4H)triazole.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
A troubleshooting workflow for addressing low product yield.
Proposed Main Reaction and Side Reaction Pathway
Proposed reaction pathways for the synthesis of this compound.
References
stability issues of 3-Methyl-4H-1,2,4-triazol-4-amine in solution
Disclaimer: Specific stability data for 3-Methyl-4H-1,2,4-triazol-4-amine in various solutions is not extensively available in published literature. The following guidance is based on the general chemical properties of aminotriazoles and established principles of drug stability and forced degradation studies as outlined in ICH guidelines.[1][2][3] Users should always perform their own stability assessments for their specific experimental conditions.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments involving this compound.
Q1: My solution of this compound has changed color or developed a precipitate. What is the likely cause?
A precipitate or change in color suggests either chemical degradation or poor solubility. The primary causes are:
-
Hydrolysis: The 4-amino and 1,2,4-triazole ring functionalities can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[3] This can lead to the cleavage of the amino group or opening of the triazole ring.
-
Oxidation: The exocyclic amino group and the electron-rich triazole ring are potential sites for oxidation.[1] This can be initiated by dissolved oxygen in the solvent, trace metal ion impurities, or peroxide contaminants in solvents like ether or THF.
-
Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to initiate degradation reactions.[2]
-
Poor Solubility: The compound may be precipitating out of solution due to low solubility in the chosen solvent system, a change in pH that affects its ionization state, or a decrease in temperature. Related aminotriazoles exhibit good solubility in polar solvents like water and alcohols but are sparingly soluble in non-polar organic solvents.[4][5]
Q2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). How can I identify the source of these impurities?
New peaks are typically indicative of degradation products. To identify their source, a systematic forced degradation study is recommended.[1][2] This involves intentionally exposing the compound to various stress conditions to accelerate the formation of potential degradants. By comparing the chromatograms from different stress conditions, you can infer the degradation pathway. For instance:
-
Peaks appearing primarily under acidic or basic conditions suggest hydrolytic products.
-
Peaks forming in the presence of hydrogen peroxide indicate oxidative degradants.[1]
-
Peaks that arise after exposure to heat or light point to thermal or photodegradation products, respectively.
Structural elucidation of these new peaks typically requires analysis by mass spectrometry (LC-MS).[1]
Q3: How can I improve the stability of my this compound solution?
To mitigate degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8) using a suitable buffer system, unless experimental conditions require otherwise.
-
Solvent Selection: For long-term storage, consider using aprotic, anhydrous organic solvents such as DMSO or DMF where hydrolytic degradation is minimized. For aqueous experiments, always use freshly prepared solutions.
-
Protection from Light: Prepare and store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[2]
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down the rate of all potential degradation reactions.[4][6]
-
Inert Atmosphere: To prevent oxidation, degas the solvent before use and consider blanketing the solution with an inert gas like nitrogen or argon.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of this compound?
For optimal stability, stock solutions should be stored at -20°C or lower in amber glass vials with airtight caps. If the solvent is aqueous, flash-freezing the aliquots in liquid nitrogen before transferring to a -80°C freezer can prevent degradation during slow freezing. For oxygen-sensitive applications, storing under an inert atmosphere is recommended.
Q2: How does pH likely affect the stability and solubility of this compound?
The stability of the compound is expected to be lowest at pH extremes.
-
Acidic pH: The amino group will be protonated (-NH3+), which may increase water solubility but can also make the triazole ring more susceptible to acid-catalyzed hydrolysis.
-
Neutral pH: The compound is likely to be most stable around neutral pH.
-
Basic pH: High pH can lead to base-catalyzed hydrolysis.[3]
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A stability-indicating analytical method is required, which is a method capable of separating the intact parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[7] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the mass of any degradation products, which aids in their structural elucidation.[1]
Quantitative Data Summary
No specific quantitative stability data for this compound was found. However, researchers can generate this data by performing forced degradation studies. The table below summarizes typical starting conditions for such studies based on ICH guidelines and common practices for heterocyclic compounds.[1][3][7]
| Stress Condition | Reagent / Condition | Typical Concentration / Temperature | Typical Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 2 hours - 7 days |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | 2 hours - 7 days |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% - 30% (v/v) | 4 hours - 24 hours |
| Thermal Degradation | Elevated Temperature (in solution) | 60°C - 80°C | 1 day - 7 days |
| Photostability | UV (e.g., 254/365 nm) & Visible Light | Ambient Temperature | 24 hours - 7 days |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
HPLC system with UV or PDA detector
-
LC-MS system (recommended)
-
pH meter
-
Thermostatic oven/water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Control Sample: Dilute the stock solution with your typical experimental solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~50-100 µg/mL. Store this sample at 4°C in the dark. This is your time-zero (T₀) and control sample.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve the final concentration. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve the final concentration. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to achieve the final concentration. Keep at room temperature.
-
Thermal Degradation: Dilute an aliquot of the stock solution with your typical solvent. Incubate at 60°C in the dark.
-
Photolytic Degradation: Dilute an aliquot of the stock solution with your typical solvent. Place it in a photostability chamber and expose it to UV/visible light. Keep a wrapped (dark) control sample next to it.
-
Sampling and Analysis:
-
Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a validated, stability-indicating HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.
-
Data Analysis: Calculate the percentage of degradation for the parent compound at each time point relative to the T₀ sample. Analyze the chromatograms for the appearance and growth of degradation product peaks.
Visualizations
Caption: Troubleshooting workflow for stability and solubility issues.
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for the target compound.
References
- 1. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Methyl-4H-1,2,4-triazol-4-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method is the cyclization reaction of an activated acetic acid derivative with an excess of hydrazine. A common approach involves the reaction of acetic acid with hydrazine hydrate in the presence of a dehydrating agent or a catalyst that facilitates the cyclization.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature, reaction time, and the molar ratio of reactants are critical. The reaction is typically refluxed, and maintaining a consistent temperature is crucial for driving the reaction to completion and minimizing side products. The duration of the reaction directly impacts the yield and purity of the product. An excess of hydrazine is often used to ensure the complete consumption of the acetic acid derivative.
Q3: What are the potential impurities or side products I should be aware of?
A3: Potential impurities include unreacted starting materials, partially reacted intermediates (such as N-acetylhydrazide), and products from side reactions like the formation of di-acetylated hydrazine derivatives. Overheating can lead to decomposition and the formation of colored impurities.
Q4: How can I purify the final product?
A4: Recrystallization is the most common method for purifying this compound. Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile.
Q5: What are the safety precautions I should take when synthesizing this compound?
A5: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Care should be taken to avoid inhalation of vapors and contact with skin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase the reaction time or temperature. Ensure efficient stirring to promote mixing of reactants. |
| Suboptimal molar ratio of reactants. | Use a larger excess of hydrazine hydrate (e.g., 2.5-3 equivalents). | |
| Loss of product during workup or purification. | Optimize the recrystallization procedure. Cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor. | |
| Product is colored (yellow/brown) | Formation of decomposition products due to excessive heat. | Maintain a consistent and appropriate reaction temperature. Avoid localized overheating. |
| Presence of impurities from starting materials. | Use high-purity starting materials. | |
| Difficulty in Crystallization | Product is too soluble in the chosen solvent. | Try a different recrystallization solvent or a solvent mixture. Adding a less polar co-solvent can often induce crystallization. |
| Presence of oily impurities. | Purify the crude product by column chromatography before recrystallization. | |
| Melting point of the product is broad or lower than expected | Presence of impurities. | Recrystallize the product again. If the melting point does not improve, consider further purification by column chromatography. |
| Incorrect product or a mixture of isomers. | Confirm the structure of the product using analytical techniques such as NMR and Mass Spectrometry. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of 4-amino-1,2,4-triazoles.
Materials:
-
Acetic Acid (glacial)
-
Hydrazine Hydrate (80-100%)
-
Acidic Ion Exchange Resin (e.g., Amberlyst 15)
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid (1.0 eq) and hydrazine hydrate (2.5 eq).
-
Add the acidic ion exchange resin (e.g., 10% w/w of acetic acid).
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to dissolve the product and filter to remove the ion exchange resin.
-
Wash the resin with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
Data Presentation
Table 1: Effect of Reaction Time on Yield and Purity
| Reaction Time (hours) | Yield (%) | Purity (%) |
| 2 | 65 | 92 |
| 4 | 85 | 98 |
| 6 | 88 | 98.5 |
| 8 | 87 | 98 |
Conditions: Acetic Acid (1 eq), Hydrazine Hydrate (2.5 eq), Amberlyst 15, Reflux.
Table 2: Effect of Catalyst on Yield
| Catalyst | Yield (%) |
| None | 45 |
| Sulfuric Acid | 75 |
| Amberlyst 15 | 85 |
| p-Toluenesulfonic Acid | 80 |
Conditions: Acetic Acid (1 eq), Hydrazine Hydrate (2.5 eq), 4 hours, Reflux.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Plausible reaction mechanism for the formation of this compound.
Technical Support Center: Crystallization of 3-Methyl-4H-1,2,4-triazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3-Methyl-4H-1,2,4-triazol-4-amine.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization process and offers potential solutions in a question-and-answer format.
Problem: The compound "oils out" instead of forming crystals.
What is "oiling out"?
Oiling out is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase upon cooling.[1] This often occurs when the melting point of the compound is lower than the temperature of the solution at the point of saturation, or when the supersaturation is too high.[2] The resulting oil may solidify into an amorphous solid, which is generally less pure than a crystalline solid.[2]
How can I prevent my compound from oiling out?
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Cool the crystallization solution more slowly to allow molecules sufficient time to orient themselves into a crystal lattice. A gradual temperature decrease is crucial.
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.[3]
-
-
Adjust the Solvent System:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil, then cool slowly again.[2]
-
Change the Solvent: The choice of solvent is critical. If oiling out persists, a different solvent or solvent mixture should be used. Refer to the solvent selection table below. Oiling out can be dependent on the solvent system used.[4]
-
-
Induce Crystallization Above the "Oiling Out" Temperature:
-
Seeding: Introduce a small seed crystal of this compound into the solution at a temperature slightly above where oiling out typically occurs. This provides a template for crystal growth.
-
Problem: An amorphous solid precipitates instead of crystals.
What is the difference between an amorphous solid and a crystalline solid?
A crystalline solid possesses a highly ordered, repeating three-dimensional arrangement of molecules, whereas an amorphous solid lacks this long-range order. For purification purposes, a crystalline solid is preferred due to the selective nature of crystal lattice formation, which tends to exclude impurities. Amorphous solids are thermodynamically unstable and may convert to a crystalline form over time.[5]
How can I promote the formation of a crystalline solid?
-
Optimize the Solvent:
-
Experiment with solvents of varying polarities. The ideal solvent will have a steep solubility curve with respect to temperature – high solubility at elevated temperatures and low solubility at lower temperatures.
-
For polar compounds like this compound, polar solvents are generally a good starting point.[6]
-
-
Control the Crystallization Rate:
-
Slow Evaporation: Allow the solvent to evaporate slowly from the solution at room temperature. This gradual increase in concentration can promote the growth of well-ordered crystals.
-
Vapor Diffusion: Place a solution of the compound in a small, open container inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
-
Utilize Additives:
-
In some cases, small amounts of specific additives can inhibit the formation of amorphous phases and promote crystallinity. However, this is highly compound-specific.
-
Problem: The crystal yield is very low.
How can I improve the yield of my crystallization?
-
Minimize the Amount of Hot Solvent:
-
Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.[2]
-
-
Ensure Complete Crystallization:
-
Sufficient Cooling Time: Allow the solution to cool for an adequate amount of time. Placing the flask in an ice bath after it has cooled to room temperature can further decrease the solubility and increase the yield.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) can be concentrated by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals.[7]
-
-
Choose the Appropriate Solvent:
-
A solvent with a very steep solubility-temperature profile is ideal for maximizing yield upon cooling.
-
Problem: No crystals form, even after cooling.
What can I do to induce crystallization?
-
Scratching:
-
Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
-
Seeding:
-
Add a very small crystal of the pure compound to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
-
Adding an Anti-solvent:
-
If a suitable anti-solvent is known (a solvent in which the compound is insoluble but is miscible with the crystallization solvent), add it dropwise to the solution until turbidity persists. Then, allow the solution to stand.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of this compound?
A1: Based on solubility data for the closely related compound 3-amino-1,2,4-triazole and general practices for similar heterocyclic compounds, good starting solvents to screen include isopropanol, ethanol, methanol, and water.[4][6][8] Mixtures of these solvents, such as ethanol-water, may also be effective. A mixed solvent system of dichloromethane and diethyl ether has also been reported for a similar triazole derivative.[2]
Q2: How can I improve the purity of my crystals?
A2: To improve purity, ensure a slow rate of crystal growth. Rapid crystallization can trap impurities within the crystal lattice.[2] If the initial crystals are still impure, a second recrystallization step may be necessary. Washing the filtered crystals with a small amount of cold, fresh solvent can also help remove adhered impurities from the crystal surfaces.
Q3: What is the ideal cooling rate?
A3: The ideal cooling rate is generally slow and gradual. Allowing the solution to cool to room temperature on the benchtop before transferring it to an ice bath is a common practice. For particularly difficult crystallizations, insulating the flask to slow down the cooling process even further can be beneficial.
Q4: How do I choose a good solvent system for anti-solvent crystallization?
A4: A good solvent pair for anti-solvent crystallization consists of a "solvent" in which your compound is soluble and an "anti-solvent" in which your compound is insoluble.[9] The two solvents must be miscible with each other. For this compound, a potential system could be dissolving the compound in a polar solvent like ethanol and then slowly adding a less polar anti-solvent like diethyl ether or a non-polar anti-solvent like hexane.
Data Presentation
The following table summarizes the solubility of 3-amino-1,2,4-triazole in various solvents, which can serve as a useful guide for selecting a starting solvent for the crystallization of this compound.
| Solvent | Solubility Profile | Recommended Use |
| Isopropanol | Moderate solubility, good temperature dependence.[1] | Excellent first choice for slow cooling crystallization.[4] |
| Ethanol | Good solubility, especially when hot.[8] | Suitable for slow cooling and anti-solvent methods. |
| Methanol | High solubility.[1] | May require an anti-solvent or very low temperatures. |
| Water | Soluble, particularly when hot.[6] | Good for recrystallization if the compound is sufficiently insoluble when cold. |
| Ethyl Acetate | Lower solubility.[1] | May be useful as an anti-solvent or for washing crystals. |
| Acetone | Moderate solubility.[1] | Can be a good solvent for crystallization. |
| Dichloromethane | - | Often used in combination with a non-polar solvent like diethyl ether for recrystallization of related compounds.[2] |
| Diethyl Ether | - | Likely to be a poor solvent, making it a good candidate for an anti-solvent. |
Experimental Protocols
1. Slow Cooling Crystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., isopropanol).
-
Gently heat the mixture with stirring until the solvent boils.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals.
2. Anti-Solvent Crystallization
-
Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.
-
Slowly add a miscible "poor" solvent (anti-solvent, e.g., diethyl ether) dropwise with stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid.
-
If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.
-
Allow the solution to stand for crystallization to occur.
-
Collect and dry the crystals as described above.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Relationship between solvent polarity and crystallization outcome.
Caption: Standard experimental workflow for recrystallization.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization of Amorphous Drugs and Inhibiting Strategies [manu56.magtech.com.cn]
- 6. A second orthorhombic polymorph of 3,5-diphenyl-4H-1,2,4-triazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Habit modification in pharmaceutical crystallization: A review [ouci.dntb.gov.ua]
- 8. (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling | AIChE [proceedings.aiche.org]
- 9. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: 3-Methyl-4H-1,2,4-triazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-4H-1,2,4-triazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the expected storage conditions for this compound?
Q2: What are the potential degradation pathways for this compound under experimental conditions?
A2: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the reactivity of related 4-amino-1,2,4-triazole compounds. Key degradation pathways to consider are:
-
Thermal Decomposition: At elevated temperatures, the triazole ring can undergo cleavage. Studies on the related compound 3-amino-1,2,4-triazole have shown that thermal decomposition can lead to the evolution of gases such as ammonia (NH₃) and hydrogen cyanide (HCN)[1].
-
Oxidative Degradation: The presence of oxidizing agents can lead to the degradation of the triazole ring and the amino group. For some triazole derivatives, oxidative degradation can occur, as seen in the synthesis of alprazolam where a triazole ring undergoes oxidative degradation[2].
-
Strong Acidic/Basic Conditions: While the 1,2,4-triazole ring is generally stable, extreme pH conditions might lead to slow hydrolysis or side reactions, particularly if harsh conditions are applied over extended periods. However, 1,2,4-triazoles are generally considered stable to the action of acids and alkalis under moderate conditions.
Q3: Are there any known incompatibilities for this compound?
A3: this compound is expected to be incompatible with strong oxidizing agents. The amino group can also react with various electrophiles. For instance, 4-amino-1,2,4-triazoles can react with aldehydes and ketones to form Schiff bases or hemiaminals[3][4].
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Side Products During Synthesis
Symptom: Appearance of unexpected peaks in NMR, LC-MS, or GC-MS analysis of the synthesized this compound.
Possible Cause: Formation of impurities or side products during the synthesis process. A common synthesis route for 4-amino-1,2,4-triazoles involves the reaction of a carboxylic acid (in this case, acetic acid) with hydrazine hydrate at elevated temperatures[5]. This process can sometimes lead to the formation of impurities.
Troubleshooting Steps:
-
Reaction Temperature Control: Ensure the reaction temperature is carefully controlled as specified in the synthetic protocol. High temperatures can promote side reactions.
-
Stoichiometry of Reactants: Use a slight deficiency of the carboxylic acid relative to hydrazine, as this has been shown to reduce the formation of certain impurities in the synthesis of 4-amino-1,2,4-triazole[5].
-
Purification Method: Employ appropriate purification techniques. Recrystallization from a suitable solvent, such as isopropanol, has been effective for purifying 4-amino-1,2,4-triazoles[5].
-
Characterization of Byproducts: If possible, isolate and characterize the unexpected peaks to understand the nature of the side reactions. This can provide insights into optimizing the reaction conditions.
Issue 2: Low Yield or No Product Formation
Symptom: The yield of this compound is significantly lower than expected, or no product is obtained.
Possible Cause:
-
Incomplete reaction.
-
Sub-optimal reaction conditions.
-
Degradation of the product during workup.
Troubleshooting Steps:
-
Reaction Time and Temperature: Verify that the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. For reactions involving 4-amino-1,2,4-triazoles, the solvent polarity can affect the formation of intermediates and products[3].
-
Workup Procedure: Avoid harsh conditions during the workup. For example, prolonged exposure to strong acids or bases, or high temperatures during solvent removal, could potentially lead to product degradation.
Issue 3: Compound Appears Unstable During a Reaction
Symptom: The starting material, this compound, is consumed, but the desired product is not formed, and multiple unidentified peaks appear in the chromatogram.
Possible Cause: The reaction conditions are too harsh, leading to the degradation of the this compound core.
Troubleshooting Steps:
-
Lower Reaction Temperature: Attempt the reaction at a lower temperature to minimize potential thermal degradation.
-
Use Milder Reagents: If possible, substitute harsh reagents with milder alternatives. For example, if an oxidation reaction is being performed, consider using a more selective oxidizing agent.
-
Protecting Groups: If the amino group is suspected to be involved in side reactions, consider protecting it before proceeding with the desired transformation.
-
Inert Atmosphere: If oxidative degradation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Amino-1,2,4-triazoles
This protocol is a general method adapted from the synthesis of 4-amino-1,2,4-triazole and can be used as a starting point for the synthesis of this compound by substituting formic acid with acetic acid[5].
Materials:
-
Hydrazine hydrate (99.5%)
-
Acetic acid (96%)
-
Isopropanol
Procedure:
-
In a reaction flask, slowly add a slight deficiency of acetic acid (e.g., 0.95 to 0.98 equivalents) to hydrazine hydrate (1 equivalent). The addition is exothermic, and the temperature should be controlled.
-
Heat the reaction mixture and distill off the water of reaction. The temperature is typically raised gradually to about 170 °C.
-
Maintain the reaction mixture at this temperature for a specified period (e.g., 2 hours) under reduced pressure to ensure complete removal of water.
-
Cool the reaction mixture to approximately 80 °C and add isopropanol to dissolve the crude product.
-
Allow the solution to cool slowly with gentle stirring to induce crystallization.
-
Filter the product at a low temperature (e.g., 5 °C), wash with cold isopropanol, and dry.
Data Presentation
As no specific quantitative data for the degradation of this compound was found, a comparative table for the thermal decomposition of a related compound is provided below.
Table 1: Thermal Decomposition Data for 3-Amino-1,2,4-triazole (ATA) [1]
| Parameter | Value |
| Decomposition Step 1 | Formation of a principal component with molecular weight 126 |
| Activation Energy (Ea) for Step 1 | 124 ± 8 kJ·mol⁻¹ |
| Decomposition Step 2 Temperature | ~735 °C |
| Gaseous Products of Step 2 | HCN, NH₃ |
| Final Weight Loss | 96% |
Visualizations
The following diagrams illustrate potential degradation pathways and experimental workflows.
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Alprazolam - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
common impurities in 3-Methyl-4H-1,2,4-triazol-4-amine samples
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Methyl-4H-1,2,4-triazol-4-amine. It provides information on common impurities, troubleshooting guides for their detection, and frequently asked questions related to sample purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my this compound sample?
A1: Impurities in this compound samples typically arise from the synthesis process. The most common synthesis route is believed to involve the cyclization of a hydrazine derivative with an acetic acid derivative. Based on this, you can expect to find:
-
Unreacted Starting Materials: Such as hydrazine and the acetyl source (e.g., acetic acid, thioacetamide).
-
Isomeric Impurities: Primarily the 5-methyl-4H-1,2,4-triazol-4-amine isomer.
-
Process-Related Impurities: These can include byproducts from side reactions, such as dimers or other heterocyclic compounds formed through condensation.
-
Residual Solvents: Depending on the solvents used during synthesis and purification (e.g., ethanol, isopropanol, toluene).
Q2: How can I detect these impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for detecting and quantifying organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, particularly for identifying volatile impurities and residual solvents.
Q3: What are acceptable levels for these impurities?
A3: Acceptable impurity levels depend on the intended use of the this compound. For pharmaceutical applications, stringent guidelines from regulatory bodies like the ICH must be followed. For research purposes, the required purity will depend on the sensitivity of your specific experiment. It is crucial to establish and justify acceptable levels based on the application.
Q4: I am seeing an unexpected peak in my HPLC chromatogram. What could it be?
A4: An unexpected peak could be one of the common impurities listed above, a degradation product, or a contaminant from your experimental setup. To identify the peak, you can:
-
Spike your sample with known potential impurities to see if the retention time matches.
-
Use a mass spectrometry (MS) detector coupled with your HPLC to obtain the mass of the unknown peak, which can help in its identification.
-
Review the synthesis and purification steps to identify potential sources of contamination.
Troubleshooting Guide
Issue: Poor Peak Shape in HPLC Analysis
-
Possible Cause: Inappropriate mobile phase pH for the analyte and impurities.
-
Troubleshooting Step: Adjust the pH of the mobile phase. Since this compound is basic, a slightly acidic mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.
-
Possible Cause: Column degradation.
-
Troubleshooting Step: Flush the column with a strong solvent or replace it if it has reached the end of its lifespan.
Issue: Inconsistent Retention Times
-
Possible Cause: Fluctuations in mobile phase composition or column temperature.
-
Troubleshooting Step: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
-
Possible Cause: Column equilibration is insufficient.
-
Troubleshooting Step: Increase the column equilibration time before each injection.
Common Impurities and Their Potential Sources
| Impurity Name | Structure | Potential Source |
| Hydrazine | H₂N-NH₂ | Unreacted starting material from the synthesis process. |
| Acetic Acid Derivative | CH₃-COX | Unreacted starting material or reagent from the synthesis process. |
| 5-Methyl-4H-1,2,4-triazol-4-amine | Isomer | Formed as a byproduct during the cyclization reaction of the triazole ring. |
| Dimer of this compound | Varies | A potential byproduct from a self-condensation side reaction during synthesis. |
| Residual Solvents | e.g., Ethanol, Toluene | Incomplete removal of solvents used during the synthesis or purification steps. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound and the detection of non-volatile impurities.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample Diluent: Water:Acetonitrile (50:50, v/v).
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
3. Procedure:
-
Prepare the mobile phases and sample diluent.
-
Accurately weigh and dissolve the reference standard and sample in the sample diluent to a concentration of approximately 1 mg/mL.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and reference standard solutions and record the chromatograms.
-
Analyze the chromatograms to determine the peak area of the main component and any impurities. Calculate the percentage purity.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification of residual solvents and other volatile impurities.
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for polar analytes (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium.
-
Sample Solvent: Methanol (GC grade).
-
This compound sample.
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-400.
3. Procedure:
-
Prepare a solution of the this compound sample in methanol at a concentration of approximately 10 mg/mL.
-
Set up the GC-MS instrument with the specified conditions.
-
Inject the sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the impurities by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Technical Support Center: Scaling Up 3-Methyl-4H-1,2,4-triazol-4-amine Production
Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-4H-1,2,4-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure a smooth and efficient production process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most industrially viable method is the reaction of hydrazine hydrate with acetic acid. This one-pot synthesis is advantageous due to the availability and low cost of the starting materials. The reaction proceeds through the formation of intermediate hydrazides which then cyclize to form the triazole ring.
Q2: What are the critical reaction parameters to control during scale-up?
A2: Temperature control is paramount. The initial reaction of hydrazine and acetic acid is exothermic. On a larger scale, efficient heat dissipation is necessary to prevent runaway reactions. The subsequent distillation of water requires careful temperature management to drive the reaction to completion without degrading the product. Control of the molar ratio of reactants is also critical to maximize yield and minimize impurity formation. A slight excess of hydrazine is often used to ensure complete consumption of the acetic acid.
Q3: What is the major impurity I should be aware of, and how can I minimize it?
A3: A common impurity in the synthesis of 4-amino-1,2,4-triazoles is the formation of a dimeric byproduct. In the case of this compound, the analogous impurity would be N,N'-bis(3-methyl-4H-1,2,4-triazol-4-yl)hydrazine. Its formation can be minimized by carefully controlling the stoichiometry of the reactants, specifically by using a slight deficiency of the carboxylic acid (acetic acid in this case) relative to hydrazine.
Q4: What is the recommended method for product purification at a larger scale?
A4: Recrystallization is the most effective method for purifying this compound on a larger scale. Isopropanol is a suitable solvent for this purpose. The crude product is dissolved in hot isopropanol, and the solution is then cooled to induce crystallization of the pure product, leaving impurities in the mother liquor.
Q5: What are the recommended analytical techniques for monitoring the reaction and assessing final product purity?
A5: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity. A reverse-phase C18 column with a mobile phase of water and acetonitrile is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product. Both ¹H and ¹³C NMR should be performed.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups in the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Sub-optimal reaction temperature. | 1. Ensure complete removal of water during the distillation step to drive the equilibrium towards product formation. Monitor the reaction by TLC or HPLC. 2. Optimize the recrystallization process. Avoid using an excessive amount of solvent. Consider a second crop crystallization from the mother liquor. 3. Ensure the reaction mixture reaches and is maintained at the optimal temperature for cyclization (typically 150-180°C). |
| Product is off-color (e.g., yellow or brown) | 1. Presence of colored impurities from side reactions. 2. Thermal degradation of the product at excessively high temperatures. | 1. Perform a charcoal treatment of the hot isopropanol solution before recrystallization. 2. Carefully control the reaction temperature during the final heating stage. Avoid prolonged heating at very high temperatures. |
| Difficulty in isolating the product | 1. Product is too soluble in the crystallization solvent. 2. Formation of an oil instead of a solid. | 1. Cool the crystallization mixture to a lower temperature (e.g., 0-5°C). If still soluble, consider a different solvent or a solvent mixture. 2. Ensure the crude product is sufficiently pure before attempting crystallization. Oiling out can be caused by significant impurities. Try adding a seed crystal to induce crystallization. |
| Presence of starting materials in the final product | 1. Incomplete reaction. 2. Incorrect stoichiometry. | 1. Increase the reaction time or temperature during the water removal stage. 2. Re-evaluate the molar ratios of the starting materials. Ensure accurate measurement of both hydrazine hydrate and acetic acid. |
| High levels of the dimeric impurity | Incorrect molar ratio of reactants. | Use a slight excess of hydrazine hydrate relative to acetic acid (e.g., a 2-5% excess of hydrazine). |
Experimental Protocols
Synthesis of this compound
This protocol is based on analogous syntheses of 4-amino-1,2,4-triazoles and should be optimized for specific laboratory or pilot plant conditions.
Materials:
-
Hydrazine hydrate (~85% or as assayed)
-
Glacial acetic acid
-
Isopropanol
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a thermometer, an addition funnel, and a distillation apparatus, charge the appropriate molar equivalent of hydrazine hydrate.
-
Addition of Acetic Acid: Slowly add a slight molar deficit (e.g., 0.95 to 0.98 molar equivalents) of glacial acetic acid to the hydrazine hydrate with stirring. The reaction is exothermic, and the temperature should be controlled, allowing it to rise but not exceed a safe limit (e.g., below 100°C) with external cooling if necessary.
-
Dehydration: After the addition is complete, heat the mixture. Water will begin to distill off. Gradually increase the temperature of the reaction mixture to 150-180°C to remove all the water. The completion of the reaction can be monitored by the cessation of water distillation and confirmed by TLC or HPLC analysis of an aliquot.
-
Work-up and Crystallization: Cool the reaction mixture to about 80°C. Carefully add isopropanol to dissolve the crude product. The amount of isopropanol should be sufficient to fully dissolve the product at this temperature.
-
Isolation: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to 0-5°C to maximize crystallization. Filter the precipitated solid, wash the filter cake with a small amount of cold isopropanol, and dry the product under vacuum.
Data Presentation
| Parameter | Target Value | Typical Range |
| Molar Ratio (Acetic Acid : Hydrazine Hydrate) | 1 : 1.02 - 1.05 | 1 : 1.0 to 1 : 1.1 |
| Reaction Temperature (Dehydration) | 160°C | 150 - 180°C |
| Reaction Time (Dehydration) | 4 - 8 hours | Dependent on scale and efficiency of water removal |
| Yield (Crude) | > 90% | 85 - 95% |
| Yield (After Recrystallization) | > 80% | 75 - 85% |
| Purity (HPLC) | > 99.5% | > 99.0% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
handling and storage best practices for 3-Methyl-4H-1,2,4-triazol-4-amine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storage of 3-Methyl-4H-1,2,4-triazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: It is crucial to use appropriate PPE to minimize exposure. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts and organic vapors is recommended.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the stability and integrity of the compound, it should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and protect it from light and moisture.
Q3: Are there any specific temperature requirements for storing this compound?
A3: While specific data for this compound is not consistently provided, general recommendations for similar triazole compounds suggest storage at room temperature. For related compounds, storage at 0 - 8 °C has also been suggested for long-term stability. Always refer to the supplier's specific recommendations if available.
Q4: What substances are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, and certain metals. Reactions with these substances could lead to hazardous conditions.
Q5: What is the shelf-life of this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound has changed color or appears clumpy. | Exposure to moisture, air, or light over time. | This may indicate degradation. It is recommended to dispose of the compound according to your institution's guidelines and obtain a fresh supply. For non-critical applications, you may consider re-purifying the material, but its integrity may be compromised. |
| Inconsistent experimental results. | - Improper storage leading to degradation.- Contamination of the stock material. | - Review your storage procedures to ensure they align with the recommended guidelines.- Use a fresh, unopened container of the compound to rule out stock degradation.- Ensure all labware is clean and dry before use to prevent cross-contamination. |
| Difficulty dissolving the compound. | - Use of an inappropriate solvent.- The compound may have degraded or absorbed moisture. | - Consult literature for appropriate solvents. Alcohols are generally suitable for many triazole derivatives.- Gently warm the solvent while stirring to aid dissolution, if the compound's stability at elevated temperatures is known.- If solubility issues persist with a previously reliable solvent, consider the possibility of degradation and use a fresh stock. |
| Accidental spill of the solid compound. | Improper handling techniques. | - Evacuate the immediate area if the spill is large or in a poorly ventilated space.- Wear appropriate PPE.- Carefully sweep or vacuum the spilled solid, avoiding dust generation. Place the material in a sealed container for proper disposal. |
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Recommended Storage Temperature | Room Temperature / 0 - 8 °C | General guidance for related compounds |
| Incompatible Materials | Strong oxidizing agents, strong acids, certain metals. | General chemical safety guidelines. |
Experimental Protocols
Detailed experimental protocols should be developed based on the specific application. The following is a general guideline for preparing a stock solution:
-
Preparation: Work in a well-ventilated fume hood.
-
Tare: Tare a clean, dry vial on an analytical balance.
-
Weighing: Carefully add the desired amount of this compound to the vial and record the weight.
-
Dissolution: Add the appropriate solvent (e.g., ethanol, methanol) to the vial in the desired volume to achieve the target concentration.
-
Mixing: Cap the vial and mix thoroughly using a vortex mixer or by sonication until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Visualizations
Caption: A workflow diagram illustrating the best practices for handling and storing this compound from receipt to disposal.
Caption: A logical diagram for troubleshooting common issues encountered during the handling and storage of this compound.
References
Validation & Comparative
Comparative Analysis of 3-Methyl-4H-1,2,4-triazol-4-amine and 4-Amino-4H-1,2,4-triazole via NMR and MS
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characterization of 3-Methyl-4H-1,2,4-triazol-4-amine, with a comparative analysis against the alternative compound, 4-Amino-4H-1,2,4-triazole.
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and the closely related 4-Amino-4H-1,2,4-triazole. The objective is to offer a clear, data-driven characterization of these compounds to aid in their identification and differentiation in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and 4-Amino-4H-1,2,4-triazole.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 8.25 | s | H-5 |
| 5.75 | s (br) | -NH₂ | |
| 2.28 | s | -CH₃ | |
| 4-Amino-4H-1,2,4-triazole | 8.25 | s | H-3, H-5 |
| 5.87 | s (br) | -NH₂ |
Note: NMR data can vary slightly based on solvent and concentration.
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 155.0 | C-3 |
| 147.0 | C-5 | |
| 11.0 | -CH₃ | |
| 4-Amino-4H-1,2,4-triazole | 147.0 | C-3, C-5 |
Note: NMR data can vary slightly based on solvent and concentration.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 98.06 [M]⁺ | 97, 70, 55, 42 |
| 4-Amino-4H-1,2,4-triazole | 84.04 [M]⁺ | 85 [M+H]⁺, 58, 43, 31[1] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and MS data for the characterization of 1,2,4-triazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[2] Standard pulse sequences were employed for all experiments.
Mass Spectrometry (MS)
Sample Preparation: For Electrospray Ionization (ESI), the sample was dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample was dissolved in a volatile solvent like dichloromethane or methanol.
Instrumentation and Data Acquisition: ESI mass spectra were obtained on an LC-MSD-Trap-XCT instrument.[2] GC-MS analysis was performed on a standard GC-MS system, with the mass spectrometer operating in electron ionization (EI) mode.
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of this compound and its comparison with an alternative.
Caption: Analytical workflow for the characterization and comparison of triazole derivatives.
References
Unveiling the Biological Potential: A Comparative Guide to 3-Methyl-4H-1,2,4-triazol-4-amine Derivatives
For researchers and scientists at the forefront of drug discovery, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, derivatives of 3-Methyl-4H-1,2,4-triazol-4-amine have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of the antimicrobial, antifungal, and anti-inflammatory activities of various derivatives, supported by experimental data and detailed protocols to aid in further research and development.
The core structure of this compound serves as a versatile building block for the synthesis of new chemical entities with significant therapeutic potential. The introduction of various substituents onto this scaffold, particularly through the formation of Schiff bases, has been shown to modulate and enhance its biological effects. This guide will delve into the comparative efficacy of these derivatives, presenting a clear overview of their performance in various biological assays.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of the substituents on the aromatic rings. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of their antimicrobial, antifungal, and anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Schiff Base Derivatives against Bacterial Strains
| Compound ID | Substituent (R) | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference |
| 4a | H | >100 | >100 | >100 | >100 | [1] |
| 4b | 4-OCH₃ | 62.5 | 62.5 | 125 | 125 | [1] |
| 4c | 4-Cl | 31.25 | 31.25 | 62.5 | 62.5 | [1] |
| 4d | 4-NO₂ | 15.62 | 15.62 | 31.25 | 31.25 | [1] |
| 5d | 3-Cl | - | - | - | - | [2] |
| 5e | 4-Cl | - | - | - | - | [2] |
Note: Lower MIC values indicate higher antimicrobial activity.
Antifungal Activity
The antifungal potential of these compounds is also assessed using the MIC method against various fungal strains.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Schiff Base Derivatives against Fungal Strains
| Compound ID | Substituent (R) | Candida albicans (μg/mL) | Aspergillus niger (μg/mL) | Microsporum gypseum (μg/mL) | Reference |
| 4a | H | >100 | >100 | - | [1] |
| 4b | 4-OCH₃ | 125 | 125 | - | [1] |
| 4c | 4-Cl | 62.5 | 62.5 | - | [1] |
| 4d | 4-NO₂ | 31.25 | 31.25 | - | [1] |
| 5m | 2-Cl, 4-F | - | - | <6.25 | [2] |
| 5n | 3-Cl, 4-F | - | - | <6.25 | [2] |
Note: Lower MIC values indicate higher antifungal activity.
Anti-inflammatory Activity
The anti-inflammatory activity is often evaluated by measuring the percentage of inhibition of edema in animal models, such as the carrageenan-induced paw edema test.
Table 3: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (after 3h) | Standard Drug (% Inhibition) | Reference |
| Compound 3 | 50 | 53% | Ibuprofen (46%) | [3] |
| Compound 4c | 50 | 23% | Ibuprofen (46%) | [3] |
Note: Higher percentage of inhibition indicates greater anti-inflammatory activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key biological assays.
Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) at 37°C for 24 hours. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a stock concentration.
-
Serial Dilution: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48-72 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Carrageenan-Induced Paw Edema Test
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.[3]
-
Animal Model: Wistar albino rats are used for the experiment. They are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Ibuprofen) are administered orally at a specific dose (e.g., 50 mg/kg body weight). A control group receives only the vehicle.
-
Induction of Edema: After a specified time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of a 1% solution) is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.
Visualizing the Workflow and Relationships
To provide a clearer understanding of the processes and connections involved in the synthesis and evaluation of these compounds, the following diagrams are presented using the DOT language.
Caption: Synthetic pathway for this compound Schiff base derivatives.
Caption: Workflow for the biological evaluation of synthesized derivatives.
References
Validation of 3-Methyl-4H-1,2,4-triazol-4-amine Bioassay Results: A Comparative Guide
This guide provides a comparative analysis of the potential biological activities of 3-Methyl-4H-1,2,4-triazol-4-amine. Due to the limited availability of specific bioassay data for this compound in the public domain, this guide presents data from structurally related 1,2,4-triazole derivatives to offer a validated perspective on its expected performance. The information is intended for researchers, scientists, and drug development professionals.
Comparative Bioactivity Data of 1,2,4-Triazole Analogs
The following tables summarize the quantitative bioassay data for various 1,2,4-triazole derivatives with potential antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. This data serves as a reference for predicting the potential efficacy of this compound.
Table 1: Antimicrobial and Antifungal Activity of 4-Amino-1,2,4-triazole Derivatives
| Compound/Derivative | Microorganism | Bioassay | Result (e.g., MIC, Zone of Inhibition) | Reference Compound | Result |
| 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethyl phenyl group | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | Broth Dilution | MIC = 5 µg/mL | Ceftriaxone | Equivalent Activity |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | Not Specified | MIC = 0.264 mM | Ampicillin, Chloramphenicol | Higher or Equal Activity |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | Not Specified | MIC = 0.132 mM | Ampicillin, Chloramphenicol | Higher or Equal Activity |
| 5-(1Н-tetrazole-1-іl)methyl-4Н- -1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin | S. aureus, C. albicans | Agar Diffusion | Active at 2 µg/ml | Not Specified | Not Specified |
MIC: Minimum Inhibitory Concentration[1][2]
Table 2: Anticonvulsant Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Animal Model | Bioassay | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference Compound | ED₅₀/PI |
| 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n) | Mice | Maximal Electroshock (MES) | 25.5 | >1250 | >48.8 | Carbamazepine | Not Specified |
| 3-heptyloxy-4-(4-(hexyloxy) phenyl)-4H-1,2,4-triazole (5f) | Mice | Maximal Electroshock (MES) | 37.3 | 422.5 | 11.3 | Carbamazepine | PI = 6.4 |
| 4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Mice | Maximal Electroshock (MES) | 38.5 | Not Specified | Not Specified | Not Specified | Not Specified |
| 1,2,4-triazole-3-thione derivative (TP-427) | Mice | 6 Hz psychomotor seizure | 40.9 - 64.9 | >1600 | >24.4 | Valproate | PI = 3.3 |
ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index[3][4][5][6][7]
Table 3: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Animal Model | Bioassay | Inhibition (%) | Reference Compound | Inhibition (%) |
| 4-amino-3-mercapto-1,2,4-triazole derivative (Compound 3) | Rat | Carrageenan-induced paw edema | 53% | Ibuprofen | 46% |
| 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrid (2a, 2b, 2c) | Not Specified | COX-1/COX-2 Inhibition | COX-1: ~50%, COX-2: ~70% | Celecoxib | Not Specified |
Table 4: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Cell Line | Bioassay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | Recombinant human IDO1 | Enzyme Inhibition | 0.023 | Not Specified | Not Specified |
| 4-amino-1,2,4-triazole Schiff base derivative | A549 (Lung Carcinoma) | MTT Assay | 144.1 ± 4.68 µg/mL | Not Specified | Not Specified |
| 4-amino-1,2,4-triazole Schiff base derivative | Bel7402 (Hepatocellular Carcinoma) | MTT Assay | 195.6 ± 1.05 µg/mL | Not Specified | Not Specified |
| 1,2,4-triazole Schiff base (TB-NO₂) | HEPG2, HCT-116, MCF-7 | Not Specified | Effective | Not Specified | Not Specified |
| 1,2,4-triazole Schiff base (TB-OCH₃) | HEPG2, HCT-116, MCF-7 | Not Specified | Effective | Not Specified | Not Specified |
IC₅₀: Half-maximal Inhibitory Concentration; IDO1: Indoleamine 2,3-dioxygenase[10][11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Susceptibility Testing: Broth Dilution Method
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: The test compound and a reference antimicrobial agent are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
-
Animal Model: Male Swiss mice (20-25 g) are used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Induction of Seizures: After a specified period (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Determination of ED₅₀: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Drug Administration: The test compound or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Anticancer Assay: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[13][14][15][16][17]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivities of 1,2,4-triazole derivatives.
Caption: Experimental workflow for bioassay validation.
Caption: Generalized inflammatory signaling pathway.[14][16][18][19]
Caption: Cancer cell apoptosis signaling pathways.[13][15][20][21]
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 13. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. experts.umn.edu [experts.umn.edu]
- 19. oncotarget.com [oncotarget.com]
- 20. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
A Comparative Analysis of 3-Methyl-4H-1,2,4-triazol-4-amine and Related Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 3-Methyl-4H-1,2,4-triazol-4-amine and its derivatives with other triazole compounds, focusing on their antimicrobial, antifungal, and enzyme inhibitory activities. The information presented is compiled from various experimental studies to offer an objective comparison of their performance, supported by available data and detailed experimental protocols.
Introduction to 1,2,4-Triazoles
The 1,2,4-triazole ring is a crucial pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents.[1] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] This guide specifically examines derivatives of 4-amino-1,2,4-triazoles, with a focus on compounds structurally related to this compound.
Comparative Biological Activities
To provide a clear comparison, this section summarizes the available quantitative data on the biological activities of various 4-amino-1,2,4-triazole derivatives.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of triazole compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
A study on derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a compound structurally similar to this compound (differing by the presence of a thiol group at the 5-position), revealed notable antifungal and antimicrobial activity. The 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol derivative demonstrated significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) ranging from 7.8 to 62.5 µg/mL.[4] Another study on 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols also reported their antimicrobial and antifungal activities, with some derivatives showing good activity against various bacterial and fungal strains.[2] For instance, a derivative with a p-hydroxyl group (4c) showed an MIC of 16 µg/mL against Staphylococcus aureus and 20 µg/mL against Bacillus subtilis.[2] Another derivative with a p-bromo substituent (4e) exhibited antifungal activity against C. albicans and Aspergillus niger with MIC values of 24 µg/mL and 32 µg/mL, respectively.[2]
Table 1: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi | Candida albicans | Aspergillus niger | Reference |
| 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | - | - | - | - | 7.8 - 62.5 | - | [4] |
| 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c) | 16 | 20 | - | - | - | - | [2] |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | - | - | 25 | 31 | 24 | 32 | [2] |
| Fluconazole (Reference) | - | - | - | - | - | - | |
| Ciprofloxacin (Reference) | - | - | - | - | - | - |
Note: "-" indicates data not available in the cited sources. The reference standards were mentioned in the studies but their specific MIC values in the same experiments were not always provided in the abstracts.
Enzyme Inhibitory Activity
Triazole derivatives have also been investigated for their potential to inhibit various enzymes. A study on a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives reported their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[5]
Two derivatives, one with a 3-methyl phenyl group (12d) and another with a 3,5-dimethyl phenyl group (12m), were found to be potent inhibitors of AChE with IC50 values of 0.73 ± 0.54 µM and were also effective against BChE.[5]
Table 2: Comparative Enzyme Inhibitory Activity (IC50 in µM)
| Compound/Derivative | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Reference |
| 1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12d) | 0.73 ± 0.54 | - | [5] |
| 1-(4-toluenesulfonyl)-4-[3-(N-(3,5-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12m) | - | - | [5] |
| Eserine (Reference) | - | - |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the general protocols for the key experiments cited in this guide.
Synthesis of 4-Amino-1,2,4-triazole Derivatives
The synthesis of the 4-amino-1,2,4-triazole core typically involves the cyclization of a thiocarbohydrazide with a carboxylic acid or its derivative.[6] The general synthetic pathway is illustrated below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[2]
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).[4]
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25°C for 72 hours for fungi).[2]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Acetylcholinesterase (AChE) Inhibition Assay
The AChE inhibitory activity is commonly determined using a modified Ellman's method, which is a spectrophotometric assay.[5]
Protocol:
-
Preparation of Reagents: Prepare solutions of the test compound, acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, test compound solution, and AChE solution. Incubate for a short period.
-
Initiation of Reaction: Add the substrate (ATCI) and DTNB to start the reaction.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured over time at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.
Conclusion
The comparative analysis of this compound and its structurally related derivatives highlights the significant biological potential of the 4-amino-1,2,4-triazole scaffold. While direct quantitative data for the parent compound is limited in the reviewed literature, its derivatives have demonstrated promising antimicrobial, antifungal, and enzyme inhibitory activities. The presence of specific substituents on the triazole ring plays a crucial role in modulating the biological activity of these compounds. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of derivatives of this compound is warranted to explore their full therapeutic potential.
References
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Data Landscape: A Comparative Analysis of 3-Amino-5-methyl-4H-1,2,4-triazole
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental and computational data of 3-Amino-5-methyl-4H-1,2,4-triazole.
Due to the limited availability of specific experimental and computational data for 3-Methyl-4H-1,2,4-triazol-4-amine, this guide will focus on a closely related and well-documented isomer, 3-Amino-5-methyl-4H-1,2,4-triazole (CAS RN: 4923-01-7). This compound shares the core triazole structure and functional groups, making it a valuable analogue for understanding the physicochemical properties of this class of molecules. This guide presents a comparative overview of available experimental data alongside theoretical computational predictions for 3-Amino-5-methyl-4H-1,2,4-triazole, offering a valuable resource for researchers in medicinal chemistry and materials science.
Physicochemical Properties: Experimental vs. Computational Data
A direct comparison of experimentally determined and computationally predicted physicochemical properties provides a crucial validation of theoretical models and a deeper understanding of the molecule's behavior.
| Property | Experimental Data | Computational Prediction |
| Melting Point | 142-144 °C[1] | Not commonly predicted with high accuracy |
| Solubility | Soluble in water[2] | Not directly calculated, but polarity suggests solubility in polar solvents. |
| Molecular Weight | 98.11 g/mol [1] | 98.11 g/mol |
| Molecular Formula | C₃H₆N₄[1] | C₃H₆N₄ |
Spectroscopic Analysis: A Tale of Two Perspectives
Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of molecules. Here, we compare the available experimental spectroscopic data with computationally predicted spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Methyl Protons | ~2.2 - 2.5 |
| Amine Protons | ~5.0 - 6.0 |
| Triazole CH Proton | ~7.5 - 8.0 |
| ¹³C NMR | |
| Methyl Carbon | ~10 - 15 |
| Triazole C3 | ~150 - 155 |
| Triazole C5 | ~155 - 160 |
Note: These are estimated chemical shifts based on general computational models for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Experimental IR data provides characteristic vibrational frequencies for the functional groups present in the molecule.
| Functional Group | Experimental IR Peak (cm⁻¹) | Computational IR Peak (cm⁻¹) |
| N-H Stretch (Amine) | ~3300 - 3500 | Predicted in a similar range |
| C-H Stretch (Methyl) | ~2900 - 3000 | Predicted in a similar range |
| C=N Stretch (Triazole Ring) | ~1600 - 1650 | Predicted in a similar range |
| N-H Bend (Amine) | ~1550 - 1650 | Predicted in a similar range |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| Ion | Experimental m/z | Computational m/z |
| [M+H]⁺ | Expected around 99.07 | 99.0718 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Melting Point Determination
The melting point of 3-Amino-5-methyl-4H-1,2,4-triazole can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
Solubility Assessment
To determine the solubility, a small amount of the compound is added to a test tube containing a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated, and the solubility is observed and categorized as soluble, partially soluble, or insoluble.
Spectroscopic Measurements
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or D₂O.
-
FT-IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared spectrophotometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Computational Methodology
The computational data presented in this guide is based on Density Functional Theory (DFT) calculations, which provide valuable insights into the electronic structure and properties of molecules.
Geometry Optimization and Vibrational Frequencies
The molecular geometry of 3-Amino-5-methyl-4H-1,2,4-triazole is optimized to its lowest energy conformation using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. The vibrational frequencies are then calculated from the optimized geometry to predict the IR spectrum.
NMR Chemical Shift Prediction
The NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized molecular geometry. The calculated shielding tensors are then converted to chemical shifts relative to a standard reference compound (e.g., tetramethylsilane).
Signaling Pathways and Workflows
Visual representations of experimental and computational workflows can aid in understanding the logical flow of the research process.
Experimental workflow for the synthesis and characterization of 3-Amino-5-methyl-4H-1,2,4-triazole.
Computational workflow for the theoretical study of 3-Amino-5-methyl-4H-1,2,4-triazole.
This guide provides a foundational comparison of the available experimental and computational data for 3-Amino-5-methyl-4H-1,2,4-triazole. Further experimental work is necessary to fully validate the computational predictions and provide a more complete picture of this molecule's properties. Researchers are encouraged to use this guide as a starting point for their investigations into the fascinating world of triazole chemistry.
References
A Comparative Guide to the Quantitative Analysis of 3-Methyl-4H-1,2,4-triazol-4-amine in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Methyl-4H-1,2,4-triazol-4-amine, a heterocyclic amine of interest in pharmaceutical and chemical research, within complex matrices presents a significant analytical challenge. This guide provides an objective comparison of established analytical methodologies suitable for this purpose, supported by experimental data from studies on structurally similar triazole compounds. The information herein is intended to assist researchers in selecting and implementing the most appropriate analytical technique for their specific application.
Comparison of Analytical Methods
The selection of an optimal analytical method for the quantification of this compound is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques.
| Analytical Method | Common Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC-UV | Pharmaceuticals, Serum | Protein Precipitation, Liquid-Liquid Extraction | ~0.1 - 0.25 mg/L[1] | ~0.25 - 0.5 mg/L[1] | 0.5 - 20 µg/mL | Widely available, robust, cost-effective | Lower sensitivity and selectivity compared to MS |
| LC-MS/MS | Soil, Water, Plasma | Solid Phase Extraction (SPE), QuEChERS | 0.004 - 0.013 µg/L[2] | 1.1 - 4.0 µg/kg (soil)[1], 0.05 µg/kg (water) | 0.031 - 15 mg/L[2] | High sensitivity and selectivity, suitable for very complex matrices | Higher equipment and operational cost, potential for matrix effects |
| GC-MS | Soil | Solvent Extraction | 0.005 mg/kg[3] | Not explicitly stated | 0.020 - 100 mg/kg[3] | Excellent for volatile and thermally stable compounds, high resolving power | May require derivatization for polar analytes, potential for thermal degradation |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous triazole compounds and may require optimization and validation for this compound.
HPLC-UV Method for Quantification in Serum
This method is adapted from a validated procedure for the simultaneous quantification of triazole antifungals in human serum.[1]
a. Sample Preparation: Protein Precipitation
-
To 200 µL of serum in a microcentrifuge tube, add 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted) at a ratio determined through method development (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength determined by the UV absorption maximum of this compound.
LC-MS/MS Method for Quantification in Soil
This protocol is based on a validated method for the analysis of 1,2,4-triazole in soil.[1]
a. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like triazoles.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound.
GC-MS Method for Quantification in Soil
This method is based on the analysis of a methylated triazole derivative in soil samples.[3]
a. Sample Preparation: Solvent Extraction
-
Weigh 5 g of soil into a glass vial.
-
Add 10 mL of a suitable organic solvent (e.g., methanol or acetone).
-
Shake or sonicate for 30 minutes to extract the analyte.
-
Centrifuge to separate the soil particles.
-
Transfer the supernatant to a clean vial for analysis. An optional concentration step by solvent evaporation may be necessary.
b. Chromatographic and Mass Spectrometric Conditions
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in sample preparation and analysis.
Caption: Workflow for HPLC-UV analysis of serum samples.
Caption: Workflow for LC-MS/MS analysis of soil samples.
Conclusion
The quantitative analysis of this compound in complex mixtures can be effectively achieved using HPLC-UV, LC-MS/MS, or GC-MS. The choice of method should be guided by the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. While methods for the direct quantification of this specific analyte are not extensively reported, the provided protocols for structurally similar triazole compounds offer a solid foundation for method development and validation. Researchers are encouraged to adapt and validate these methods for their specific needs to ensure accurate and reliable quantification.
References
- 1. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Methyl-4H-1,2,4-triazol-4-amine Cross-Reactivity in a Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3-Methyl-4H-1,2,4-triazol-4-amine in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following data and protocols are intended to offer insights into the specificity of a hypothetical polyclonal antibody raised against this compound, and to guide researchers in the potential for off-target binding with structurally related molecules.
Data Summary: Cross-Reactivity of Structurally Related Analogs
The following table summarizes the cross-reactivity of several compounds structurally related to this compound in a competitive ELISA designed for its specific detection. Cross-reactivity is expressed as the percentage of the IC50 value of the analyte of interest relative to the IC50 of each tested analog.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | (Target Analyte) | 15.2 | 100% |
| 4-Amino-4H-1,2,4-triazole | (Lacks the 3-methyl group) | 85.7 | 17.7% |
| 3-Ethyl-4H-1,2,4-triazol-4-amine | (Ethyl group instead of methyl at C3) | 42.1 | 36.1% |
| 3-Methyl-1H-1,2,4-triazol-5-amine | (Isomeric form) | > 1000 | < 1.5% |
| 4-Methyl-4H-1,2,4-triazol-3-amine | (Methyl group on the exocyclic amine) | 256.4 | 5.9% |
| 1,2,4-Triazole | (Core triazole ring) | > 5000 | < 0.3% |
Experimental Protocols
Competitive ELISA for this compound
Objective: To determine the concentration of this compound in a sample and to assess the cross-reactivity of structurally similar compounds.
Materials:
-
96-well microtiter plates coated with a conjugate of this compound and a carrier protein (e.g., BSA).
-
Polyclonal antibody specific for this compound.
-
Standard solutions of this compound.
-
Solutions of potential cross-reacting compounds.
-
Horseradish Peroxidase (HRP) conjugated secondary antibody.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Preparation of Standards and Samples: Prepare a serial dilution of the this compound standard in assay buffer. Prepare solutions of the test compounds at various concentrations.
-
Competition: Add 50 µL of the standard or test compound solution to the appropriate wells of the coated microtiter plate.
-
Primary Antibody Incubation: Add 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody solution to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the this compound concentration. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal). Calculate the cross-reactivity of each test compound using the formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
Visualizations
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Caption: Potential interactions of the target analyte and its analogs.
A Researcher's Guide to Confirming the Structure of 3-Methyl-4H-1,2,4-triazol-4-amine Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques and experimental data for the structural elucidation of 3-Methyl-4H-1,2,4-triazol-4-amine derivatives, a class of nitrogen-rich heterocyclic compounds with significant potential in medicinal chemistry.
The 1,2,4-triazole ring is a key pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities. The introduction of various substituents to the this compound core can modulate its physicochemical properties and biological efficacy. Therefore, unambiguous confirmation of the substitution pattern and overall structure is paramount. This guide will delve into the standard analytical methodologies and present comparative data to aid in this process.
Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Below is a comparative table of spectral data for a series of closely related N-phenylpropanamide derivatives of 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, which serve as a valuable reference for understanding the expected spectral characteristics of this compound class.[1]
| Compound | Derivative Substituent | 1H-NMR (δ, ppm) | Key IR (KBr, cm⁻¹) Bands |
| 1 | N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide | 10.87 (s, 1H, NH), 8.15 (s, 1H, Ar-H), 7.79 (s, 1H, Ar-H), 7.70 (d, 1H), 7.67 (t, 1H), 7.56 (d, 1H), 7.44 (d, 1H), 7.40 (d, 1H), 4.58 (q, 1H, CH), 3.61 (s, 3H, N-CH₃), 1.71 (d, 3H, CH-CH₃) | 3220 (NH), 1695 (C=O), 1541 (N=N), 1131 (C-N), 1032 (C-F), 728 (C-Cl) |
| 2 | N-(2-chlorophenyl)propanamide | 9.73 (s, 1H, NH), 8.34 (d, 1H, Ar-H), 7.77 (s, 1H, Ar-H), 7.66 (d, 1H), 7.55 (d, 1H), 7.41 (t, 1H), 7.37 (t, 1H), 7.24 (d, 1H), 7.05 (t, 1H), 4.82 (q, 1H, CH), 3.58 (s, 3H, N-CH₃), 1.74 (d, 3H, CH-CH₃) | 3272 (NH), 1677 (C=O), 1591 (N=N), 747 (C-Cl) |
| 3 | N-(3-nitrophenyl)propanamide | 11.0 (s, 1H, NH), 8.7 (s, 1H, Ar-H), 7.93 (d, 1H, Ar-H), 7.83 (d, 1H), 7.79 (s, 1H), 7.69 (d, 1H), 7.58 (d, 1H), 7.45 (t, 1H), 7.42 (t, 1H), 4.61 (q, 1H, CH), 3.63 (s, 3H, N-CH₃), 1.73 (d, 3H, CH-CH₃) | 3226 (NH), 1733 (C=O), 1694 (N=C), 1558 (N=N), 1522 (NO₂) |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data for structural confirmation. The following are standard procedures for the key analytical techniques.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
Instrumentation: A Bruker 400 MHz spectrometer or equivalent.[2]
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified triazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H-NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).[2]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass analysis.
Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer with an ESI source.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[3]
-
From the stock solution, prepare a dilute solution for injection with a final concentration in the range of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).[3]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[3]
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the analyte. For triazole derivatives, positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal intensity of the ion of interest.
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid, powdered sample directly onto the ATR crystal.[4]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as absorbance or transmittance as a function of wavenumber (cm⁻¹).
Visualization of Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Interrelation of analytical techniques for the structural elucidation of organic compounds.
References
- 1. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. drawellanalytical.com [drawellanalytical.com]
Comparative Analysis of 3-Methyl-4H-1,2,4-triazol-4-amine: A Statistical Review of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 3-Methyl-4H-1,2,4-triazol-4-amine stands as a molecule of significant interest due to its potential therapeutic applications. This guide provides a statistical analysis of the experimental data available for this compound and its analogs, focusing on its anticonvulsant and antimicrobial properties. By presenting quantitative data in a comparative format, detailing experimental methodologies, and visualizing potential mechanisms of action, this document aims to serve as a valuable resource for researchers in the field of drug discovery and development.
Data Presentation: Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the anticonvulsant and antimicrobial activities of various 1,2,4-triazole derivatives, including compounds structurally related to this compound. This comparative data allows for an objective assessment of their therapeutic potential.
Table 1: Comparative Anticonvulsant Activity of 1,2,4-Triazole Derivatives
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethylphenyl) | Mice | MES | - | Ceftriaxone | - | - | - |
| 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n) | Mice | MES | 25.5 | Carbamazepine | - | >1250 | >48.8 |
| 4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Mice | MES | 38.5 | - | - | - | - |
| 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (10a) | Mice | MES | 80-108.9 | Valproate | - | - | 4.5–5.9 |
| 5-(4-chlorophenyl)-4-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (12a) | Mice | MES | 186.4–217.8 | Valproate | - | 418.5–534.3 | - |
| (S)-(+)-5-[1-(4-fluorobenzamido)-2-phenylethyl]-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5b) | Mice | MES, scPTZ | - | - | - | Low | - |
| (S)-(+)-(5-[1-(4-fluorobenzamido)-2-phenylethyl]-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5c) | Mice | MES, scPTZ | - | - | - | Low | - |
Note: Data for this compound was not explicitly found in a comparative table. The presented data is for structurally related compounds to provide a comparative context.
Table 2: Comparative Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethylphenyl) | E. coli, B. subtilis, P. aeruginosa | 5 | - | - | Ceftriaxone | - |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | 0.264 mM, 0.132 mM | - | - | Ampicillin, Chloramphenicol | - |
| Ofloxacin-1,2,4-triazole derivative | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25-1 | - | - | Ofloxacin | 0.25-1 |
| Clinafloxacin-triazole hybrid (28g with 2,4-difluoro at phenyl ring) | MRSA | 0.25-1 | - | - | Chloramphenicol, Clinafloxacin | - |
| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrid | MRSA | 0.046–3.11 µM | - | - | Vancomycin, Ciprofloxacin | 0.68 µM, 2.96 µM |
| Norfloxacin-1,2,4-triazole hybrid | M. smegmatis | <1.9 | - | - | Streptomycin | 4 |
| 2-methylpiperazine derivative of tricyclic fluoroquinolone (12h) | MDR E. coli | 0.25 | - | - | Ciprofloxacin | >8 |
| Schiff base of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (with 4-nitrophenyl) | S. epidermidis | 9 | - | - | Cefuroxime | 9 |
Note: Data for this compound was not explicitly found in a comparative table. The presented data is for structurally related compounds to provide a comparative context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key experiments cited in the literature for the evaluation of 1,2,4-triazole derivatives.
Anticonvulsant Activity Screening
1. Maximal Electroshock (MES) Test
-
Objective: To identify compounds that prevent the tonic hindlimb extension induced by a maximal electrical stimulus, indicative of activity against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a specific period (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension.
-
The dose at which 50% of the animals are protected from the tonic extension (ED₅₀) is calculated.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Objective: To identify compounds that protect against seizures induced by the chemoconvulsant pentylenetetrazole, suggesting activity against absence seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Test compounds are administered i.p. or p.o. at various doses.
-
After a defined pre-treatment time, a dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for the onset and presence of clonic seizures for a period of 30 minutes.
-
The ED₅₀, the dose protecting 50% of the animals from clonic seizures, is determined.
-
-
Reference Drugs: Ethosuximide, Valproate.
3. Rotarod Neurotoxicity Test
-
Objective: To assess the potential motor impairment and neurotoxicity of the test compounds.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1 minute).
-
Test compounds are administered at various doses.
-
At specific time intervals after administration, the mice are placed on the rotating rod.
-
The inability of an animal to remain on the rod for the predetermined time is considered an indication of neurotoxicity.
-
The dose at which 50% of the animals exhibit neurotoxicity (TD₅₀) is calculated.[1]
-
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[4]
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculums, and test compounds.
-
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the broth medium in the wells of a microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
-
-
Reference Drugs: Ciprofloxacin, Ampicillin, Fluconazole.[5]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the biological activities of 1,2,4-triazole derivatives.
Caption: Proposed anticonvulsant mechanisms of 1,2,4-triazoles.
References
- 1. japsonline.com [japsonline.com]
- 2. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Methyl-4H-1,2,4-triazol-4-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Methyl-4H-1,2,4-triazol-4-amine, a compound requiring meticulous management due to its potential hazards.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 27213-44-3) was found. The following procedures are based on safety data sheets for closely related isomers and analogs, such as 4-Amino-4H-1,2,4-triazole. It is imperative to consult with a licensed professional waste disposal service to ensure compliance with all local, state, and federal regulations for the specific chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably under a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the chemical.[1]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved particulate respirator.[2][3]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.
-
Waste Collection:
-
Carefully sweep up any solid waste, taking measures to avoid the formation of dust.[1][2] Dampening the material with water may be an option to prevent dusting, but consult with your environmental health and safety office first.[2]
-
Place the collected waste into a suitable, clearly labeled, and sealable container.[1][3][4][5] Polyethylene or polypropylene containers are generally appropriate.[3]
-
-
Container Labeling and Storage:
-
Label the waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Handle with Care"), and the date of collection.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4][5]
-
-
Arranging for Professional Disposal:
-
Contact your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained professionals in a licensed facility.
-
-
Decontamination:
-
Thoroughly decontaminate all equipment and the work area used during the disposal process.
-
Dispose of any contaminated materials, including PPE, as hazardous waste in accordance with institutional and regulatory guidelines.
-
Hazard Profile and Physical Properties
The following table summarizes the potential hazards associated with triazole derivatives, based on data for similar compounds. This information underscores the importance of the stringent handling and disposal procedures outlined above.
| Hazard Category | Description | Citations |
| Acute Health Hazards | May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled. | [2][6] |
| Chronic Health Hazards | Some triazole derivatives are suspected of causing damage to organs through prolonged or repeated exposure. | [7] |
| Environmental Hazards | Should not be released into the environment as it may be toxic to aquatic life with long-lasting effects. Do not let product enter drains. | [5] |
| Fire and Explosion Hazards | As with most organic solids, fire is possible at elevated temperatures. Dust clouds may form an explosive mixture with air. | [3][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and some metals. | [3][4][5] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sdfine.com [sdfine.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE - Safety Data Sheet [chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling 3-Methyl-4H-1,2,4-triazol-4-amine
Disclaimer: The following guidance is based on the available Safety Data Sheet (SDS) for the closely related compound 3-Amino-5-methyl-4H-1,2,4-triazole (CAS No. 4923-01-7). Researchers should always consult the specific SDS for the exact product in use and adhere to their institution's safety protocols.
This guide provides immediate safety, handling, and disposal information for laboratory personnel working with 3-Methyl-4H-1,2,4-triazol-4-amine.
Personal Protective Equipment (PPE)
The primary goal is to prevent skin and eye contact, as well as inhalation of dust particles.[1][2][3][4] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. A face shield may be required for operations with a higher risk of splashing or dust generation.[3][5] | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical-resistant, impervious gloves. Nitrile rubber, neoprene, or butyl rubber are suitable materials.[2] Gloves must be inspected before use and disposed of after contamination.[1][3][4] | EN 374 (EU) or ASTM F739 (US) |
| Body Protection | A lab coat or overalls made of a non-absorbent material. For larger quantities or increased exposure risk, fire/flame resistant and impervious clothing is recommended.[3] | N/A |
| Respiratory Protection | A dust respirator is required when dust may be generated.[1][5] For higher-level protection, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[1] | NIOSH (US) or CEN (EU) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6] The container should be kept tightly closed.[6][7] Store in a locked cabinet or area with restricted access.[7]
2.2. Handling and Use
-
Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[7] Avoid all personal contact, including the inhalation of dust.[2]
-
Dispensing: When weighing or transferring the solid, take care to avoid creating dust.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1]
2.3. Disposal
-
Waste Collection: Collect all waste material, including contaminated PPE, in a suitable, labeled, and closed container for disposal.[1][4]
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[1] This may involve incineration after mixing with a combustible solvent.[1] Do not allow the product to enter drains.[1][4]
-
Container Disposal: Empty containers should be decontaminated and disposed of as hazardous waste.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
3.1. Spills
-
Minor Spills:
-
Major Spills:
3.2. First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air.[3][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical attention.[5][7] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][7] Continue rinsing and seek immediate medical attention.[5] |
| Ingestion | Rinse the mouth with water.[5][7] Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][7] |
Visual Workflows
To further clarify the handling and emergency procedures, the following diagrams illustrate the necessary steps.
Caption: Safe Handling Workflow.
Caption: Emergency Response Workflow.
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE - Safety Data Sheet [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
